Product packaging for Methyl 4-benzylmorpholine-2-carboxylate(Cat. No.:CAS No. 135782-29-5)

Methyl 4-benzylmorpholine-2-carboxylate

Cat. No.: B597345
CAS No.: 135782-29-5
M. Wt: 235.283
InChI Key: XXHMAJMVQRTGQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 4-benzylmorpholine-2-carboxylate is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.283. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO3 B597345 Methyl 4-benzylmorpholine-2-carboxylate CAS No. 135782-29-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-benzylmorpholine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-13(15)12-10-14(7-8-17-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHMAJMVQRTGQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCO1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679106
Record name Methyl 4-benzylmorpholine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135782-29-5
Record name Methyl 4-benzylmorpholine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of Methyl 4-benzylmorpholine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of Methyl 4-benzylmorpholine-2-carboxylate

This guide provides a detailed overview of a potential synthetic pathway for this compound, a substituted morpholine derivative. The content is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. Due to the limited availability of direct synthesis data for this specific molecule in the searched literature, this document outlines a plausible and well-precedented two-step synthetic route. This route is based on the synthesis of analogous morpholine structures.

The proposed synthesis involves the initial formation of the core morpholine ring system, followed by the introduction of the benzyl group onto the nitrogen atom. This approach is chemically sound and relies on common and well-understood organic reactions.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned in two primary steps:

  • Step 1: Synthesis of Methyl morpholine-2-carboxylate. This key intermediate can be synthesized via the cyclization of a suitable precursor. A common method involves the reaction of a dihaloether with an amino acid ester.

  • Step 2: N-benzylation of Methyl morpholine-2-carboxylate. The secondary amine of the morpholine ring is then alkylated using a benzylating agent to yield the final product.

This synthetic strategy is illustrated in the workflow diagram below.

G A Starting Materials: (2-Chloroethoxy)acetyl chloride and Methyl L-serinate B Step 1: Cyclization Reaction Formation of Morpholine Ring A->B C Intermediate: Methyl morpholine-2-carboxylate B->C D Step 2: N-benzylation (e.g., with Benzyl Bromide) C->D E Final Product: This compound D->E

Caption: Proposed two-step synthetic workflow for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the proposed synthetic route. These protocols are based on standard procedures for similar transformations and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of Methyl morpholine-2-carboxylate

This procedure outlines the formation of the morpholine ring system.

Materials:

  • (2-Chloroethoxy)acetyl chloride

  • Methyl L-serinate hydrochloride

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Diisopropylethylamine)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of Methyl L-serinate hydrochloride in anhydrous dichloromethane, slowly add the base at 0 °C.

  • Allow the mixture to stir for 30 minutes at 0 °C.

  • Slowly add a solution of (2-Chloroethoxy)acetyl chloride in anhydrous dichloromethane to the reaction mixture.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield pure Methyl morpholine-2-carboxylate.

Step 2: N-benzylation of Methyl morpholine-2-carboxylate

This procedure describes the introduction of the benzyl group onto the nitrogen atom of the morpholine ring.

Materials:

  • Methyl morpholine-2-carboxylate

  • Benzyl bromide

  • Anhydrous solvent (e.g., Acetonitrile, N,N-Dimethylformamide)

  • Base (e.g., Potassium carbonate, Sodium hydride)

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Methyl morpholine-2-carboxylate in an anhydrous solvent.

  • Add the base to the solution and stir for 15-30 minutes at room temperature.

  • Add benzyl bromide to the reaction mixture.

  • Heat the reaction mixture if necessary (e.g., 50-80 °C) and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the final product, this compound.

Data Presentation

Table 1: Reaction Conditions and Expected Yields

StepReaction TypeKey ReagentsSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
1Cyclization(2-Chloroethoxy)acetyl chloride, Methyl L-serinateDichloromethane0 to RT12 - 2460 - 80
2N-benzylationMethyl morpholine-2-carboxylate, Benzyl bromideAcetonitrileRT to 804 - 1270 - 90

Table 2: Physicochemical and Spectroscopic Data for the Final Product

PropertyExpected Value/Characteristics
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
Appearance Colorless oil or white solid
¹H NMR Expected signals for benzyl protons, morpholine ring protons, and methyl ester protons.
¹³C NMR Expected signals for aromatic carbons, aliphatic carbons of the morpholine ring, the ester carbonyl, and the methyl group.
Mass Spectrometry [M+H]⁺ expected at m/z 236.12

Conclusion

This technical guide outlines a feasible and robust synthetic route for this compound. The proposed two-step synthesis, involving the initial formation of the morpholine-2-carboxylate core followed by N-benzylation, utilizes standard and well-documented organic chemistry reactions. While specific experimental data for this exact compound is not available in the public domain, the provided protocols and expected data serve as a strong foundation for any researcher or scientist looking to synthesize this molecule. The successful execution of this synthesis will rely on careful optimization of the reaction conditions and thorough purification and characterization of the intermediate and final products.

In-Depth Technical Guide on the Crystal Structure of a Benzylmorpholine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a public domain crystal structure for "methyl 4-benzylmorpholine-2-carboxylate" is not available in surveyed crystallographic databases and literature. This guide therefore presents a comprehensive analysis of a closely related compound, 4-benzyl-4-pentylmorpholin-4-ium chloride , for which detailed crystallographic data has been published. This information is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the structural characteristics of a representative benzylmorpholine derivative.

Introduction to 4-benzyl-4-pentylmorpholin-4-ium chloride

Morpholine and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The incorporation of a benzyl group on the morpholine nitrogen can significantly influence the molecule's steric and electronic properties, impacting its interaction with biological targets. This guide focuses on the synthesis and single-crystal X-ray diffraction analysis of 4-benzyl-4-pentylmorpholin-4-ium chloride, providing valuable insights into the solid-state conformation and packing of this class of compounds.

Synthesis and Crystallization

The synthesis of 4-benzyl-4-pentylmorpholin-4-ium chloride is achieved through the reaction of N-pentylmorpholine with benzyl chloride.[1]

Experimental Protocol: Synthesis of 4-benzyl-4-pentylmorpholin-4-ium chloride[1]
  • Reaction Setup: To a 50 ml round-bottom flask, add 2 g (0.013 mol) of N-pentylmorpholine.

  • Reagent Addition: Add 1.55 ml (0.013 mol) of benzyl chloride to the flask.

  • Reaction Conditions: The reaction mixture is stirred at room temperature.

  • Crystallization: Single crystals suitable for X-ray diffraction are obtained by the slow evaporation of an acetone solution of the crude product.

The following diagram illustrates the synthetic workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product N-pentylmorpholine N-pentylmorpholine Reaction Reaction N-pentylmorpholine->Reaction Benzyl_chloride Benzyl chloride Benzyl_chloride->Reaction Crystallization Crystallization Reaction->Crystallization Crude Product Final_Product 4-benzyl-4-pentylmorpholin-4-ium chloride Crystallization->Final_Product Single Crystals

Caption: Synthetic workflow for 4-benzyl-4-pentylmorpholin-4-ium chloride.

Crystallographic Data

The crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pna2₁.[1]

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical formulaC₁₆H₂₆ClNO
Formula weight283.83
Temperature293(2) K
Wavelength1.54184 Å
Crystal systemOrthorhombic
Space groupPna2₁
Unit cell dimensions
a17.5521(3) Å
b9.6883(2) Å
c9.5432(2) Å
α90°
β90°
γ90°
Volume1622.51(6) ų
Z4
Density (calculated)1.162 Mg/m³
Absorption coefficient2.083 mm⁻¹
F(000)616
Data collection
Theta range for data collection5.03 to 72.48°
Index ranges-21<=h<=21, -11<=k<=11, -11<=l<=11
Reflections collected15830
Independent reflections3108 [R(int) = 0.0441]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / params3108 / 1 / 173
Goodness-of-fit on F²1.055
Final R indices [I>2sigma(I)]R1 = 0.0348, wR2 = 0.0886
R indices (all data)R1 = 0.0368, wR2 = 0.0903
Largest diff. peak and hole0.179 and -0.191 e.Å⁻³

Molecular and Crystal Structure

The asymmetric unit of 4-benzyl-4-pentylmorpholin-4-ium chloride consists of one 4-benzyl-4-pentylmorpholin-4-ium cation and one chloride anion.[1] The morpholine ring adopts a chair conformation. In the crystal, the chloride ions are surrounded by four cations, forming layers.[1]

Table 2: Selected Bond Lengths (Å)
BondLength
N1-C11.515(3)
N1-C51.518(3)
N1-C81.524(3)
N1-C121.527(3)
O1-C21.423(3)
O1-C31.424(3)
Table 3: Selected Bond Angles (°)
AngleDegrees
C1-N1-C5108.9(2)
C1-N1-C8110.1(2)
C5-N1-C8108.9(2)
C1-N1-C12109.8(2)
C5-N1-C12109.4(2)
C8-N1-C12109.7(2)
C2-O1-C3110.3(2)

The logical relationship of the structural components can be visualized as follows:

Structural_Relationship Asymmetric_Unit Asymmetric Unit Cation 4-benzyl-4-pentylmorpholin-4-ium Cation Asymmetric_Unit->Cation Anion Chloride Anion Asymmetric_Unit->Anion Crystal_Packing Crystal Packing Asymmetric_Unit->Crystal_Packing Morpholine_Ring Morpholine Ring (Chair Conformation) Cation->Morpholine_Ring Benzyl_Group Benzyl Group Cation->Benzyl_Group Pentyl_Group Pentyl Group Cation->Pentyl_Group Layered_Structure Layered Structure Crystal_Packing->Layered_Structure

Caption: Hierarchical relationship of the crystal structure components.

Conclusion

This technical guide provides a detailed overview of the synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride as a representative analog for this compound. The presented data, including crystallographic parameters, bond lengths, and angles, offer a solid foundation for understanding the three-dimensional arrangement of benzylmorpholine derivatives. This information is crucial for researchers in the fields of medicinal chemistry and drug development for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents. Future work should aim to crystallize and analyze the specific structure of this compound to provide a direct comparison and further refine the understanding of this important class of molecules.

References

Physicochemical Properties of Methyl 4-benzylmorpholine-2-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of Methyl 4-benzylmorpholine-2-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this document leverages computed data for its close structural isomer, Methyl 4-benzylmorpholine-3-carboxylate, to offer valuable insights for research and development purposes. Furthermore, this guide outlines detailed, standardized experimental protocols for the determination of key physicochemical parameters, including solubility, melting point, pKa, and the partition coefficient (logP). These methodologies are presented to facilitate the empirical validation of the predicted properties for this compound. The morpholine scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have demonstrated a wide array of biological activities. This guide also includes a conceptual framework for the role of morpholine derivatives in the drug discovery pipeline, highlighting their potential as therapeutic agents.

Introduction

Morpholine and its derivatives are a prominent class of heterocyclic compounds widely utilized in medicinal chemistry and drug discovery. The morpholine ring, a saturated six-membered heterocycle containing both an ether and a secondary amine functional group, often imparts favorable physicochemical properties to drug candidates, such as improved aqueous solubility and metabolic stability. Substituted morpholines have been identified as key structural motifs in a variety of biologically active molecules, exhibiting anticancer, anti-inflammatory, and antimicrobial properties.

This compound is a specific derivative of the morpholine scaffold. A thorough understanding of its physicochemical properties is paramount for its potential development as a therapeutic agent. These properties, including solubility, lipophilicity, and ionization state, govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate, and are thus critical for predicting its pharmacokinetic and pharmacodynamic behavior.

This guide serves as a foundational resource for researchers, providing predicted data for a closely related isomer and robust experimental protocols for the empirical determination of the physicochemical characteristics of this compound.

Predicted Physicochemical Properties

Table 1: Computed Physicochemical Properties of Methyl 4-benzylmorpholine-3-carboxylate [1][2]

PropertyValueSource
Molecular Formula C13H17NO3PubChem CID: 22309117
Molecular Weight 235.28 g/mol PubChem CID: 22309117
XLogP3 1.3PubChem CID: 22309117
Hydrogen Bond Donor Count 0PubChem CID: 22309117
Hydrogen Bond Acceptor Count 4PubChem CID: 22309117
Rotatable Bond Count 3PubChem CID: 22309117
Exact Mass 235.12084340 g/mol PubChem CID: 22309117
Monoisotopic Mass 235.12084340 g/mol PubChem CID: 22309117
Topological Polar Surface Area 38.8 ŲPubChem CID: 22309117
Heavy Atom Count 17PubChem CID: 22309117
Formal Charge 0PubChem CID: 22309117
Complexity 251PubChem CID: 22309117

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized experimental procedures for determining the key physicochemical properties of this compound.

Solubility Determination

The solubility of a compound in various solvents is a critical parameter for its formulation and biological testing. A qualitative and semi-quantitative assessment can be performed as follows:

Methodology:

  • Sample Preparation: Accurately weigh a small amount (e.g., 1-5 mg) of this compound into a series of clean, dry vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of the test solvent. A range of solvents should be tested, including:

    • Water (or aqueous buffers at various pH values, e.g., 4.0, 7.4, 9.0)

    • Phosphate-Buffered Saline (PBS)

    • Ethanol

    • Methanol

    • Dimethyl Sulfoxide (DMSO)

    • Dichloromethane (DCM)

  • Equilibration: Vigorously vortex the vials for 1-2 minutes.[3] Allow the samples to equilibrate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours) with continuous agitation to ensure saturation.

  • Observation and Analysis: After equilibration, visually inspect the vials for any undissolved solid. For a more quantitative analysis, centrifuge the samples to pellet any undissolved material.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Methodology:

  • Sample Preparation: Finely powder a small amount of crystalline this compound.[4]

  • Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring it is sealed at one end.[5] The sample should be tightly packed to a height of 2-3 mm.[4]

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[5][6]

  • Heating and Observation: Heat the sample at a controlled rate (e.g., a rapid increase to about 10-15°C below the expected melting point, followed by a slower increase of 1-2°C per minute).[5]

  • Data Recording: Record the temperature at which the first liquid droplet appears (the onset of melting) and the temperature at which the entire solid has transformed into a liquid (the completion of melting). The melting point is reported as this temperature range.[5] A narrow melting range (typically < 2°C) is indicative of a pure compound.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule like this compound, the pKa of the morpholine nitrogen is a critical determinant of its ionization state at physiological pH.

Methodology: Potentiometric Titration

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility.[7]

  • Titration Setup: Place the sample solution in a thermostatted vessel with continuous stirring. Immerse a calibrated pH electrode into the solution.

  • Titration: Gradually add a standardized solution of a strong acid (e.g., HCl) in precise, small increments using a burette.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the system to reach equilibrium.[8]

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the morpholine nitrogen atoms are protonated.[8]

Partition Coefficient (LogP) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.

Methodology: Shake-Flask Method

  • Phase Preparation: Prepare a mixture of n-octanol and water (or a pH 7.4 buffer to determine LogD) and allow the two phases to become mutually saturated by vigorous mixing, followed by separation.

  • Sample Addition: Dissolve a known amount of this compound in one of the phases (typically the one in which it is more soluble).

  • Partitioning: Combine the two phases in a separatory funnel and shake vigorously for a set period to allow the compound to partition between the two immiscible liquids.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Carefully collect samples from both the n-octanol and the aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Visualization of Experimental Workflows and Conceptual Frameworks

General Workflow for Physicochemical Profiling

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.

G cluster_0 Physicochemical Property Determination start Synthesis and Purification of This compound solubility Solubility Assessment (Aqueous & Organic Solvents) start->solubility melting_point Melting Point Determination (Purity Check) start->melting_point pka pKa Determination (Ionization State) start->pka logp LogP/LogD Determination (Lipophilicity) start->logp data_analysis Data Analysis and Property Summary solubility->data_analysis melting_point->data_analysis pka->data_analysis logp->data_analysis

Figure 1: Experimental workflow for physicochemical profiling.

Role of Morpholine Derivatives in Drug Discovery

Morpholine derivatives are valuable scaffolds in drug discovery due to their favorable properties and versatile chemistry. The diagram below conceptualizes the progression of a morpholine-based compound through the early stages of drug discovery.

G cluster_1 Drug Discovery Pipeline for Morpholine Derivatives synthesis Synthesis of Morpholine Derivative Library screening High-Throughput Screening (Biological Assays) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Active Compounds lead_opt->synthesis Iterative Design adme In Vitro ADME Profiling lead_opt->adme preclinical Preclinical Candidate Selection adme->preclinical

Figure 2: Conceptual role of morpholine derivatives in drug discovery.

Conclusion

While direct experimental data on the physicochemical properties of this compound are currently lacking, the computed data for its isomer, Methyl 4-benzylmorpholine-3-carboxylate, provides a valuable starting point for research endeavors. The experimental protocols detailed in this guide offer a clear path for the empirical determination of this compound's solubility, melting point, pKa, and logP. A comprehensive understanding of these properties is indispensable for advancing our knowledge of this molecule and for unlocking its potential in the realm of drug discovery and development. The established versatility of the morpholine scaffold in medicinal chemistry further underscores the importance of characterizing novel derivatives such as this compound.

References

The Role of Methyl 4-benzylmorpholine-2-carboxylate as a Key Starting Material in the Synthesis of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) are a critical class of antidepressants that function by elevating the levels of both serotonin and norepinephrine in the synaptic cleft. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally active agents due to its favorable physicochemical properties. This technical guide focuses on the pivotal role of methyl 4-benzylmorpholine-2-carboxylate and its derivatives as key starting materials in the enantioselective synthesis of potent SNRI candidates. We will provide a detailed overview of the synthetic pathways, experimental protocols, and pharmacological data for SNRI candidates derived from this versatile morpholine building block.

Introduction

The morpholine ring is a common feature in a variety of central nervous system (CNS) active compounds, including several marketed antidepressants like reboxetine and viloxazine.[1] Its inherent structural and conformational properties, along with its ability to improve pharmacokinetic profiles, make it an attractive scaffold in drug design.[2] A key intermediate in the development of novel morpholine-based SNRIs is the 4-benzylmorpholine-2-carboxylate framework. Specifically, the enantioselective synthesis of dual serotonin and noradrenaline reuptake inhibitors has been successfully achieved using racemic n-butyl 4-benzylmorpholine-2-carboxylate as a starting material.[3] This guide will provide a comprehensive technical overview of the synthesis and utilization of this important precursor in the development of potential SNRI therapeutics.

Synthesis of the Racemic Starting Material: n-Butyl 4-benzylmorpholine-2-carboxylate

Experimental Protocol: Synthesis of Racemic n-Butyl 4-benzylmorpholine-2-carboxylate

This protocol is a representative procedure based on common organic synthesis methodologies for similar morpholine structures.

Materials:

  • N-benzylethanolamine

  • n-Butyl glyoxylate

  • Toluene

  • Sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve N-benzylethanolamine (1 equivalent) and n-butyl glyoxylate (1 equivalent) in toluene.

  • Azeotropic Dehydration: Heat the reaction mixture to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude racemic n-butyl 4-benzylmorpholine-2-carboxylate by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

Enantioselective Synthesis of a Dual SNRI Candidate

A key advancement in the use of 4-benzylmorpholine-2-carboxylate derivatives is the development of an enantioselective synthesis of potent SNRI candidates. A study by Fish et al. describes the use of a highly specific enzyme-catalyzed resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate as a pivotal step.[3]

Enzymatic Resolution of Racemic n-Butyl 4-benzylmorpholine-2-carboxylate

The enzymatic resolution allows for the separation of the racemic mixture into its constituent enantiomers, which is crucial as the pharmacological activity of many chiral drugs resides in a single enantiomer.

Experimental Protocol: Lipase-Catalyzed Enantioselective Hydrolysis

This protocol is a generalized procedure for enzymatic resolution. The specific enzyme and conditions would be as described in the primary literature for optimal results.

Materials:

  • Racemic n-butyl 4-benzylmorpholine-2-carboxylate

  • Phosphate buffer (e.g., pH 7.2)

  • Immobilized lipase (e.g., Novozym 435)

  • tert-Butyl methyl ether (MTBE)

  • Sodium bicarbonate solution

  • Hydrochloric acid

  • Sodium sulfate

Procedure:

  • Reaction Setup: Suspend racemic n-butyl 4-benzylmorpholine-2-carboxylate in a biphasic system of phosphate buffer and MTBE.

  • Enzymatic Reaction: Add the immobilized lipase to the mixture and stir at a controlled temperature (e.g., room temperature). The lipase will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid.

  • Monitoring: Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached.

  • Work-up: Filter off the immobilized enzyme. Separate the organic and aqueous layers.

  • Isolation of the Unreacted Ester: Wash the organic layer with sodium bicarbonate solution to remove the carboxylic acid. Dry the organic layer over sodium sulfate and concentrate to obtain the enantiomerically enriched n-butyl ester.

  • Isolation of the Carboxylic Acid: Acidify the aqueous layer with hydrochloric acid and extract with an organic solvent (e.g., ethyl acetate). Dry the organic extracts and concentrate to obtain the enantiomerically enriched carboxylic acid.

Synthesis of (SS)-2-[(phenoxy)(phenyl)methyl]morpholine (A Potent SNRI)

The enantiomerically pure morpholine derivative can then be converted into the final SNRI candidate through a series of chemical transformations.

Experimental Workflow for SNRI Synthesis

G cluster_0 Synthesis of Racemic Starting Material cluster_1 Enantioselective Resolution cluster_2 Conversion to SNRI N-Benzylethanolamine N-Benzylethanolamine Racemic n-Butyl\n4-benzylmorpholine-2-carboxylate Racemic n-Butyl 4-benzylmorpholine-2-carboxylate N-Benzylethanolamine->Racemic n-Butyl\n4-benzylmorpholine-2-carboxylate + n-Butyl glyoxylate Enantiomerically Pure\nMorpholine Derivative Enantiomerically Pure Morpholine Derivative Racemic n-Butyl\n4-benzylmorpholine-2-carboxylate->Enantiomerically Pure\nMorpholine Derivative Enzymatic Resolution Intermediate\nAmide Intermediate Amide Enantiomerically Pure\nMorpholine Derivative->Intermediate\nAmide Amide Coupling Intermediate\nAlcohol Intermediate Alcohol Intermediate\nAmide->Intermediate\nAlcohol Reduction Final SNRI\n(e.g., (SS)-5a) Final SNRI (e.g., (SS)-5a) Intermediate\nAlcohol->Final SNRI\n(e.g., (SS)-5a) Further Modifications

Caption: Synthetic workflow from starting materials to the final SNRI.

Experimental Protocol: Conversion to (SS)-2-[(phenoxy)(phenyl)methyl]morpholine

The following is a representative multi-step protocol based on the transformations described by Fish et al.[3]

Step 1: Amide Formation

  • To a solution of the enantiomerically pure morpholine carboxylic acid in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., HOBt and EDCI) and a desired amine.

  • Stir the reaction at room temperature until completion.

  • Perform an aqueous work-up and purify the resulting amide by column chromatography.

Step 2: Reduction of the Amide

  • Dissolve the amide in an appropriate solvent (e.g., tetrahydrofuran) and treat with a reducing agent (e.g., lithium aluminum hydride) at a low temperature.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Carefully quench the reaction and perform an aqueous work-up to isolate the corresponding amino alcohol.

Step 3: Further Functionalization

  • The resulting amino alcohol can undergo further modifications, such as O-arylation, to introduce the desired phenoxy group, yielding the final SNRI target compound. This may involve a Mitsunobu reaction or a nucleophilic aromatic substitution.

Pharmacological Data

The synthesized morpholine derivatives exhibit potent inhibitory activity at both the serotonin transporter (SERT) and the norepinephrine transporter (NET). The pharmacological data for a key compound, (SS)-5a, from the study by Fish et al. is summarized below.[3]

CompoundStereochemistrySERT Ki (nM)NET Ki (nM)
(SS)-5a (S,S)1.210

Mechanism of Action: SNRI Signaling Pathway

SNRIs exert their therapeutic effects by blocking the reuptake of serotonin and norepinephrine from the synaptic cleft, thereby increasing the concentration of these neurotransmitters available to bind to postsynaptic receptors.

SNRI Signaling Pathway Diagram

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin (5-HT) Serotonin (5-HT) SERT SERT Serotonin (5-HT)->SERT Reuptake Increased 5-HT Increased 5-HT Serotonin (5-HT)->Increased 5-HT Norepinephrine (NE) Norepinephrine (NE) NET NET Norepinephrine (NE)->NET Reuptake Increased NE Increased NE Norepinephrine (NE)->Increased NE SNRI SNRI SNRI->SERT Inhibits SNRI->NET Inhibits 5-HT Receptors (GPCRs) 5-HT Receptors (GPCRs) Increased 5-HT->5-HT Receptors (GPCRs) Adrenergic Receptors (GPCRs) Adrenergic Receptors (GPCRs) Increased NE->Adrenergic Receptors (GPCRs) Adenylyl Cyclase Adenylyl Cyclase 5-HT Receptors (GPCRs)->Adenylyl Cyclase PLC PLC 5-HT Receptors (GPCRs)->PLC Adrenergic Receptors (GPCRs)->Adenylyl Cyclase Adrenergic Receptors (GPCRs)->PLC cAMP cAMP Adenylyl Cyclase->cAMP Activates IP3/DAG IP3/DAG PLC->IP3/DAG Activates PKA PKA cAMP->PKA Activates PKC PKC IP3/DAG->PKC Activates CREB CREB PKA->CREB Phosphorylates PKC->CREB Phosphorylates Gene Transcription\n(Neuroplasticity, etc.) Gene Transcription (Neuroplasticity, etc.) CREB->Gene Transcription\n(Neuroplasticity, etc.) Activates

Caption: Simplified SNRI signaling cascade in a neuron.

This increased neurotransmitter concentration leads to the activation of various postsynaptic serotonin (e.g., 5-HT1A, 5-HT2A) and adrenergic (e.g., α1, α2, β) receptors, which are predominantly G-protein coupled receptors (GPCRs). Activation of these GPCRs triggers downstream intracellular signaling cascades, including the adenylyl cyclase/cAMP/PKA and the phospholipase C/IP3/DAG/PKC pathways. These signaling pathways ultimately converge on transcription factors, such as CREB (cAMP response element-binding protein), which modulate gene expression related to neuroplasticity, neuronal survival, and other processes believed to be involved in the therapeutic effects of antidepressants.

Conclusion

This compound and its derivatives are valuable and versatile starting materials for the enantioselective synthesis of novel Serotonin-Norepinephrine Reuptake Inhibitors. The ability to perform enzymatic resolution on these substrates provides an efficient route to enantiomerically pure compounds, which is essential for developing selective and potent drug candidates. The resulting morpholine-based SNRIs have demonstrated promising dual inhibitory activity against both SERT and NET, highlighting the potential of this chemical scaffold in the ongoing search for improved antidepressant therapies. This guide has provided a detailed overview of the synthesis, experimental protocols, and mechanism of action, offering a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

Enantioselective Synthesis of 4-Benzylmorpholine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chiral morpholine scaffolds are privileged structures in medicinal chemistry and drug discovery, appearing in a wide range of biologically active compounds. The defined three-dimensional arrangement of substituents on the morpholine ring is often crucial for target binding and pharmacological activity. Among these, 4-benzylmorpholine derivatives are of significant interest due to the benzyl group's ability to modulate physicochemical properties and engage in various biological interactions. Consequently, the development of robust and efficient methods for the enantioselective synthesis of these derivatives is a key focus for synthetic and medicinal chemists. This technical guide provides an in-depth overview of core strategies for the asymmetric synthesis of 4-benzylmorpholine derivatives, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Key Synthetic Strategies

The enantioselective synthesis of 4-benzylmorpholine derivatives can be broadly categorized into several key approaches, primarily focusing on the asymmetric construction of stereocenters at the C2 and C3 positions of the morpholine ring. These strategies often employ organocatalysis or transition-metal catalysis to achieve high levels of stereocontrol.

1. Organocatalytic Synthesis of C2-Substituted 4-Benzylmorpholines

A prominent strategy for introducing chirality at the C2 position involves an organocatalytic α-chlorination of an aldehyde, followed by a series of transformations to construct the morpholine ring. This multi-step, one-pot procedure allows for the synthesis of a variety of C2-functionalized N-benzyl protected morpholines with high enantioselectivity.[1]

2. Rhodium-Catalyzed Asymmetric Hydrogenation for C2-Substituted Morpholines

Transition metal catalysis, particularly rhodium-catalyzed asymmetric hydrogenation, offers a highly efficient route to chiral morpholines. This method typically involves the hydrogenation of a dehydromorpholine precursor, catalyzed by a chiral rhodium complex, to furnish the desired 2-substituted morpholine with excellent enantioselectivity and often in quantitative yields.[2][3][4][5][6]

3. Chiral Phosphoric Acid-Catalyzed Synthesis of C3-Substituted Morpholinones

For the synthesis of C3-substituted derivatives, a powerful approach involves the use of a chiral phosphoric acid catalyst. This method can facilitate a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift to construct C3-substituted morpholinones, which are valuable precursors to 4-benzylmorpholine derivatives. This strategy has been shown to produce high enantioselectivities for a range of substrates.

Data Presentation

The following tables summarize quantitative data for the enantioselective synthesis of various 4-benzylmorpholine derivatives using the methodologies described.

Table 1: Organocatalytic Synthesis of C2-Substituted 4-Benzylmorpholines [1]

EntryAldehyde SubstrateProductOverall Yield (%)Enantiomeric Excess (% ee)
1Phenylacetaldehyde4-benzyl-2-phenylmorpholine4592
23-Phenylpropionaldehyde4-benzyl-2-benzylmorpholine5194
3Isovaleraldehyde4-benzyl-2-isobutylmorpholine6090
4Cyclohexanecarboxaldehyde2-cyclohexyl-4-benzylmorpholine5591

Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [4][6]

EntryDehydromorpholine Substrate (R group)CatalystProductYield (%)Enantiomeric Excess (% ee)
1Phenyl(R,R,R)-SKP-Rh(R)-4-benzyl-2-phenylmorpholine>9999
24-Methoxyphenyl(R,R,R)-SKP-Rh(R)-4-benzyl-2-(4-methoxyphenyl)morpholine>9999
32-Thienyl(R,R,R)-SKP-Rh(R)-4-benzyl-2-(thiophen-2-yl)morpholine>9998
4Naphthyl(R,R,R)-SKP-Rh(R)-4-benzyl-2-(naphthalen-2-yl)morpholine>9999

Experimental Protocols

Protocol 1: General Procedure for the Organocatalytic Enantioselective Synthesis of C2-Functionalized 4-Benzylmorpholines [1]

This protocol describes a five-step, one-pot synthesis starting from an aldehyde.

  • Asymmetric α-Chlorination: To a solution of the aldehyde (1.0 mmol) and (2R,5R)-diphenylpyrrolidine (10 mol%) in dichloromethane (DCM, 2.0 mL) at 0 °C, add N-chlorosuccinimide (NCS, 1.3 mmol). Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction by ¹H NMR until the aldehyde is consumed.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄, 2.0 mmol) in one portion. Stir for 30 minutes.

  • Triflation: Cool the mixture to -78 °C and add 2,6-lutidine (2.0 mmol), followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.5 mmol). Stir for 30 minutes.

  • Nucleophilic Substitution: Add N-benzylethanolamine (1.2 mmol) to the reaction mixture and allow it to warm to room temperature. Stir for 12 hours.

  • Cyclization and Work-up: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired C2-functionalized 4-benzylmorpholine.

Protocol 2: General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [4][6]

  • Catalyst Preparation: In a glovebox, add the dehydromorpholine substrate (0.1 mmol), the chiral ligand (e.g., (R,R,R)-SKP, 0.0011 mmol), and [Rh(COD)₂]BF₄ (0.001 mmol) to a vial.

  • Reaction Setup: Add the solvent (e.g., ethyl acetate, 1 mL) to the vial. Place the vial in a stainless-steel autoclave.

  • Hydrogenation: Purge the autoclave with hydrogen gas three times, and then pressurize it to the desired pressure (e.g., 50 atm). Stir the reaction mixture at the specified temperature (e.g., 30 °C) for the required time (e.g., 12 hours).

  • Work-up: After the reaction is complete, carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Analysis: Determine the conversion by ¹H NMR analysis of the crude product. Determine the enantiomeric excess by chiral HPLC analysis.

Mandatory Visualization

experimental_workflow node_start Aldehyde node_chlorination Asymmetric α-Chlorination node_start->node_chlorination (2R,5R)-diphenylpyrrolidine, NCS, DCM node_reduction Reduction (NaBH4) node_chlorination->node_reduction One-pot node_triflation Triflation (Tf2O) node_reduction->node_triflation One-pot node_substitution Nucleophilic Substitution node_triflation->node_substitution N-benzylethanolamine node_cyclization Intramolecular Cyclization node_substitution->node_cyclization Base node_end C2-Substituted 4-Benzylmorpholine node_cyclization->node_end Purification

Caption: Organocatalytic synthesis workflow for C2-substituted 4-benzylmorpholines.

rhodium_hydrogenation_workflow node_start Dehydromorpholine Substrate node_hydrogenation Asymmetric Hydrogenation node_start->node_hydrogenation node_catalyst Catalyst Formation ([Rh(COD)2]BF4 + Chiral Ligand) node_catalyst->node_hydrogenation H2 (50 atm), Solvent, 30°C node_end Chiral 2-Substituted 4-Benzylmorpholine node_hydrogenation->node_end Purification & Analysis

Caption: Workflow for Rhodium-catalyzed asymmetric hydrogenation.

The enantioselective synthesis of 4-benzylmorpholine derivatives is a rapidly evolving field with significant implications for drug discovery and development. The methodologies outlined in this guide, including organocatalytic and transition-metal-catalyzed approaches, provide powerful tools for accessing these valuable chiral building blocks with high stereocontrol. The detailed protocols and compiled data serve as a practical resource for researchers engaged in the synthesis and application of these important heterocyclic compounds. Future efforts in this area will likely focus on expanding the substrate scope, developing even more efficient and sustainable catalytic systems, and exploring the biological activities of novel, enantiopure 4-benzylmorpholine derivatives.

References

"Methyl 4-benzylmorpholine-2-carboxylate CAS number and properties"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-benzylmorpholine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public data on this specific molecule, this guide synthesizes information on its precursor, outlines a probable synthetic route, and discusses the broader biological context of 4-benzylmorpholine derivatives. This document is intended to serve as a foundational resource for researchers investigating this and related chemical entities.

Introduction

Morpholine and its derivatives are significant scaffolds in medicinal chemistry, known for conferring favorable pharmacokinetic properties and exhibiting a wide range of biological activities. The 4-benzylmorpholine moiety, in particular, is a common feature in compounds targeting various physiological pathways. This guide focuses on a specific derivative, this compound, providing available data and outlining methodologies for its synthesis and potential evaluation.

Chemical Identification and Properties

Table 1: Chemical Identification of this compound

IdentifierValue
Chemical Name This compound
CAS Number 1427475-15-7
Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
Precursor: 4-Benzylmorpholine-2-carboxylic Acid

The immediate precursor for the synthesis of the target compound is 4-Benzylmorpholine-2-carboxylic acid. Its properties are summarized below.

Table 2: Properties of 4-Benzylmorpholine-2-carboxylic Acid

PropertyValueSource
CAS Number 769087-80-1-
Molecular Formula C12H15NO3-
Molecular Weight 221.25 g/mol -
Appearance Solid-

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not available in peer-reviewed literature. However, based on standard organic chemistry principles, the most probable route of synthesis is the Fischer esterification of its carboxylic acid precursor, 4-Benzylmorpholine-2-carboxylic acid.

Proposed Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Objective: To synthesize this compound from 4-Benzylmorpholine-2-carboxylic acid.

Materials:

  • 4-Benzylmorpholine-2-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dichloromethane or Ethyl acetate (for extraction)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Benzylmorpholine-2-carboxylic acid (1 equivalent) in an excess of anhydrous methanol.

  • Acid Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring. Alternatively, for a non-acid-catalyzed reaction, thionyl chloride can be used to form the acid chloride in situ, followed by the addition of methanol.

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dilute the residue with dichloromethane or ethyl acetate.

    • Carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate. Repeat until effervescence ceases.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel.

Synthesis Workflow Diagram

G General Synthesis Workflow Precursor 4-Benzylmorpholine-2-carboxylic acid Reaction Fischer Esterification (Reflux) Precursor->Reaction Methanol Methanol (excess) Methanol->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Aqueous Work-up (Neutralization & Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Specific biological data for this compound is not currently published. However, the broader class of 4-benzylmorpholine derivatives has been investigated for various therapeutic applications. These derivatives are recognized as privileged structures in medicinal chemistry due to their favorable metabolic and physicochemical properties.

Derivatives of 4-benzylmorpholine have been explored as:

  • Anticancer agents: Certain benzomorpholine derivatives have been synthesized and evaluated as EZH2 inhibitors for their potential in treating non-small cell lung cancer.

  • RORγt agonists: Benzomorpholine compounds have been identified as potent agonists of the retinoic acid receptor-related orphan receptor γt (RORγt), a target for cancer immunotherapy.

  • Antimalarial agents: Benzylmorpholine analogues have been designed and synthesized as potential single-dose cures for malaria.

The inclusion of the morpholine ring can enhance the pharmacokinetic profile of drug candidates. Given this context, this compound could serve as a valuable intermediate or building block in the synthesis of more complex, biologically active molecules.

Drug Discovery and Development Pathway

G Drug Discovery and Development Process cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Trials Target Target Identification & Validation Hit Hit Identification (Screening) Target->Hit Lead Lead Generation (e.g., Synthesis of Derivatives) Hit->Lead Optimization Lead Optimization (SAR Studies) Lead->Optimization InVitro In Vitro Studies (ADME, Toxicity) Optimization->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo Phase1 Phase I InVivo->Phase1 Phase2 Phase II Phase1->Phase2 Phase3 Phase III Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: A simplified logical flow of the drug discovery and development process.

Conclusion and Future Directions

This compound, identified by CAS number 1427475-15-7, represents a potentially valuable, yet under-investigated, chemical entity. While specific physicochemical and biological data are sparse in the public domain, its synthesis is achievable through standard esterification of 4-Benzylmorpholine-2-carboxylic acid. The established importance of the 4-benzylmorpholine scaffold in drug discovery suggests that the title compound could be a key intermediate for the development of novel therapeutics. Future research should focus on the detailed characterization of this molecule and the exploration of its biological activities, which may unveil its potential in various therapeutic areas.

Disclaimer

The information provided in this guide is based on publicly available data and established scientific principles. The proposed experimental protocol is a general guideline and should be adapted and optimized by qualified personnel in a controlled laboratory setting. The biological activities mentioned are for the general class of 4-benzylmorpholine derivatives and may not be representative of the specific activity of this compound.

Methodological & Application

Application Note: Chiral HPLC Analysis of Methyl 4-benzylmorpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation and analysis of Methyl 4-benzylmorpholine-2-carboxylate. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its enantiomeric purity is critical for efficacy and safety. The described method utilizes a polysaccharide-based chiral stationary phase for the effective resolution of the enantiomers. This document provides a comprehensive experimental protocol, including sample preparation, chromatographic conditions, and data analysis. All quantitative data is presented in clear, tabular format for ease of interpretation. Additionally, a graphical representation of the experimental workflow is provided to facilitate understanding.

Introduction

This compound is a chiral molecule with significant applications in medicinal chemistry and drug development. Control of the stereochemistry during its synthesis and purification is paramount, as different enantiomers can exhibit varied pharmacological and toxicological profiles. A reliable and accurate analytical method is therefore essential for the determination of enantiomeric purity. This application note presents a normal-phase chiral HPLC method that provides excellent separation of the (R) and (S) enantiomers of this compound.

Experimental Protocols

Sample Preparation

A standard stock solution of this compound was prepared by dissolving the compound in the mobile phase to a final concentration of 1.0 mg/mL.[1] This stock solution was then serially diluted with the mobile phase to prepare a series of calibration standards. For optimal results, it is recommended to dissolve the sample in a solvent similar to the mobile phase.[1] All solutions were filtered through a 0.45 µm PTFE syringe filter prior to injection into the HPLC system.

HPLC Instrumentation and Conditions

The analysis was performed on a standard HPLC system equipped with a UV detector. The chromatographic conditions were optimized for the chiral separation of the target analyte and are detailed in Table 1. The selection of a polysaccharide-based chiral stationary phase, specifically a Chiralcel OD-H column, is crucial for achieving enantiomeric resolution.[2][3][4] The mobile phase consists of a mixture of n-hexane and isopropanol. For basic compounds like morpholine derivatives, the addition of a small amount of a basic modifier such as diethylamine (DEA) to the mobile phase can improve peak shape and resolution.[2]

Table 1: Chromatographic Conditions

ParameterValue
Column Chiralcel OD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : Diethylamine (85 : 15 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 259 nm
Injection Volume 10 µL
Run Time 20 minutes

The UV detection wavelength of 259 nm was selected based on the absorbance peak of the benzyl functional group.[5]

Data Presentation

The following tables summarize the expected quantitative data for the chiral HPLC analysis of this compound based on the described method.

Table 2: System Suitability Parameters

Parameter(S)-enantiomer(R)-enantiomerAcceptance Criteria
Retention Time (min) ~ 12.5~ 15.2-
Tailing Factor 1.11.2≤ 2.0
Theoretical Plates > 5000> 5000> 2000
Resolution (Rs) \multicolumn{2}{c}{> 2.0}≥ 1.5

Table 3: Method Validation Summary

ParameterResult
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.3
Limit of Quantitation (LOQ) (µg/mL) 1.0
Precision (%RSD) < 2.0
Accuracy (% Recovery) 98.0 - 102.0

Visualizations

The following diagrams illustrate the key processes and relationships in this analytical method.

G Experimental Workflow for Chiral HPLC Analysis cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Analyte dissolve Dissolve in Mobile Phase (1 mg/mL) start->dissolve filter Filter with 0.45 µm PTFE Filter dissolve->filter inject Inject 10 µL onto Chiralcel OD-H filter->inject separate Isocratic Elution (Hex:IPA:DEA 85:15:0.1) inject->separate detect UV Detection at 259 nm separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Enantiomeric Purity integrate->quantify report Generate Report quantify->report

Caption: Workflow for the chiral HPLC analysis of this compound.

G Logical Relationship of Method Parameters Analyte This compound (Chiral Amine Ester) CSP Chiral Stationary Phase (Chiralcel OD-H) Analyte->CSP interacts with MobilePhase Mobile Phase (n-Hexane/Isopropanol) Analyte->MobilePhase soluble in Additive Basic Additive (Diethylamine) Analyte->Additive requires for peak shape Detection UV Detection (259 nm) Analyte->Detection detected by (Benzyl Group) Resolution Enantiomeric Resolution CSP->Resolution enables MobilePhase->Resolution influences Additive->MobilePhase is added to Resolution->Detection is measured by

Caption: Interdependencies of key parameters in the chiral HPLC method.

References

Application Notes and Protocols: NMR Spectroscopy of Methyl 4-benzylmorpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of small organic molecules. This document provides a detailed protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra of Methyl 4-benzylmorpholine-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds.

Experimental Protocols

Sample Preparation

A carefully prepared sample is crucial for obtaining high-quality NMR spectra.

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1]

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))[1]

  • High-quality 5 mm NMR tubes[2]

  • Pasteur pipette and glass wool[3][4]

  • Vial for dissolution[1]

  • Internal standard (e.g., Tetramethylsilane (TMS)) (optional)[1]

Procedure:

  • Weigh 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry vial.[1]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[1][5] The choice of solvent is critical as it must dissolve the sample and should not have signals that overlap with the analyte peaks.

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is required.[4][5]

  • If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent distortion of the magnetic field homogeneity.[3][4]

  • Carefully transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[5]

  • If an internal standard is required for precise chemical shift referencing, a small amount of TMS can be added. However, for routine analysis, the residual solvent peak can often be used for calibration (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1][6]

  • Cap the NMR tube securely and label it clearly.

NMR Data Acquisition

Instrumentation:

  • A standard NMR spectrometer with a proton frequency of 300-600 MHz.[7]

¹H NMR Acquisition Parameters:

Parameter Suggested Value
Spectrometer Frequency 400 MHz
Solvent CDCl₃
Temperature 298 K
Pulse Program zg30
Number of Scans (NS) 16-64
Relaxation Delay (D1) 1.0 s
Acquisition Time (AQ) ~4 s

| Spectral Width (SW) | ~20 ppm |

¹³C NMR Acquisition Parameters:

Parameter Suggested Value
Spectrometer Frequency 100 MHz
Solvent CDCl₃
Temperature 298 K
Pulse Program zgpg30 (proton decoupled)
Number of Scans (NS) 1024 or more
Relaxation Delay (D1) 2.0 s
Acquisition Time (AQ) ~1-2 s

| Spectral Width (SW) | ~220 ppm |

Data Processing and Analysis
  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or the internal standard (TMS: δH = 0.00 ppm, δC = 0.00 ppm).[6][7]

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to assign the signals to the respective protons and carbons in the molecule.

Data Presentation

Predicted ¹H NMR Data for this compound in CDCl₃
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.25-7.40Multiplet5HPhenyl-H
~ 4.10Doublet of Doublets1HMorpholine-H2
~ 3.95Doublet of Doublets1HMorpholine-H6eq
~ 3.75Singlet3HOCH₃
~ 3.60Singlet2HBenzyl-CH₂
~ 3.50Triplet of Doublets1HMorpholine-H6ax
~ 2.85Doublet of Doublets1HMorpholine-H5eq
~ 2.65Triplet of Doublets1HMorpholine-H3ax
~ 2.40Doublet of Doublets1HMorpholine-H5ax
~ 2.20Triplet of Doublets1HMorpholine-H3eq
Predicted ¹³C NMR Data for this compound in CDCl₃
Chemical Shift (δ, ppm)Assignment
~ 172.0C=O (Ester)
~ 138.0Phenyl-C (quaternary)
~ 129.0Phenyl-CH
~ 128.5Phenyl-CH
~ 127.5Phenyl-CH
~ 70.0Morpholine-C2
~ 67.0Morpholine-C6
~ 62.0Benzyl-CH₂
~ 55.0Morpholine-C3
~ 52.0OCH₃
~ 51.0Morpholine-C5

Mandatory Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-100 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve Add Solvent filter Filter into NMR Tube dissolve->filter Transfer cap Cap and Label NMR Tube filter->cap load Load Sample into Spectrometer cap->load To Spectrometer setup Set Up Experiment (¹H or ¹³C) load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft Raw Data phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate analyze Analyze & Assign Signals calibrate->analyze

Caption: Workflow for NMR analysis of this compound.

References

Application Notes and Protocols for In Vitro Biological Assays of Methyl 4-benzylmorpholine-2-carboxylate and Related Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of scientific literature and databases did not yield any specific in vitro biological assay data for the compound methyl 4-benzylmorpholine-2-carboxylate . The following application notes and protocols are based on the activities of structurally related morpholine derivatives and are provided as a guide for the potential screening of this and other novel morpholine-containing compounds.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide range of biological activities. Derivatives of morpholine have been reported to exhibit anticancer, antimalarial, and enzyme inhibitory properties, among others. This document provides an overview of potential in vitro biological assays that could be relevant for assessing the activity of novel morpholine derivatives such as this compound, based on the activities of its structural analogs.

Application Note 1: Anticancer Activity - EZH2 Inhibition

Background: Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is often overexpressed in various cancers, including non-small cell lung cancer. Inhibition of EZH2 can lead to the reactivation of tumor suppressor genes, resulting in reduced cancer cell proliferation and survival. Benzomorpholine derivatives have been identified as inhibitors of EZH2.

Data Presentation: The following table summarizes the in vitro activity of a potent benzomorpholine derivative against non-small cell lung cancer cell lines.

Compound IDCell LineIC50 (µM)
6y A5491.1
6y NCI-H19751.1

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the effect of a test compound on the viability of cancer cells in culture.

Materials:

  • A549 or NCI-H1975 human non-small cell lung cancer cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a blank control (medium only).

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Visualization:

G cluster_workflow Cell Viability Assay Workflow seed Seed cancer cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat with test compound (serial dilutions) incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Workflow for the MTT-based cell viability assay.

Application Note 2: Antimalarial Activity

Background: Malaria remains a major global health problem, with an urgent need for new drugs due to the emergence of resistance. Morpholine-containing compounds, such as benzylmorpholine 1,2,4,5-tetraoxane analogues, have shown potent in vitro activity against Plasmodium falciparum, the deadliest species of human malaria parasite.

Data Presentation: The following table summarizes the in vitro antimalarial activity of a benzylmorpholine tetraoxane analogue.

Compound IDP. falciparum StrainIC50 (nM)
N205 3D70.84

Experimental Protocol: P. falciparum Growth Inhibition Assay (SYBR Green I)

This protocol describes a fluorescence-based assay to determine the 50% inhibitory concentration (IC50) of a test compound against the erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • Human erythrocytes (O+ blood type)

  • Complete culture medium (RPMI-1640 supplemented with 0.5% Albumax II, 25 mM HEPES, 25 mM NaHCO3, and 50 µg/mL hypoxanthine)

  • 96-well black, clear-bottom microplates

  • Test compound stock solution (in DMSO)

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Gas mixture (5% CO2, 5% O2, 90% N2)

  • Fluorescence microplate reader

Procedure:

  • Parasite Culture Synchronization:

    • Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.

  • Plate Preparation:

    • Prepare serial dilutions of the test compound in complete culture medium in a separate 96-well plate.

    • Transfer 100 µL of each dilution to the assay plate.

  • Assay Initiation:

    • Prepare a parasite suspension with 2% hematocrit and 0.5% parasitemia in complete culture medium.

    • Add 100 µL of the parasite suspension to each well of the assay plate.

    • Include parasite-free red blood cell controls and drug-free parasite controls.

    • Incubate the plate for 72 hours at 37°C in a modular incubation chamber flushed with the gas mixture.

  • Lysis and Staining:

    • Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5,000 in lysis buffer.

    • Carefully remove 100 µL of the supernatant from each well.

    • Add 100 µL of the SYBR Green I lysis buffer to each well.

    • Mix gently and incubate the plate in the dark at room temperature for 1 hour.

  • Data Acquisition:

    • Measure the fluorescence using a microplate reader with excitation at 485 nm and emission at 530 nm.

    • Subtract the background fluorescence from the parasite-free red blood cell controls.

    • Calculate the percentage of growth inhibition for each concentration relative to the drug-free parasite control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Visualization:

G cluster_workflow Antimalarial SYBR Green I Assay Workflow sync Synchronize P. falciparum culture add_parasites Add parasite suspension to wells sync->add_parasites prep_plate Prepare compound dilutions in 96-well plate prep_plate->add_parasites incubate Incubate for 72h add_parasites->incubate lyse_stain Lyse cells and stain with SYBR Green I incubate->lyse_stain read_fluorescence Measure fluorescence lyse_stain->read_fluorescence analyze Calculate IC50 read_fluorescence->analyze G cluster_workflow Carbonic Anhydrase Inhibition Assay Workflow plate_setup Add buffer, enzyme, and inhibitor to 96-well plate pre_incubate Pre-incubate for 15 min plate_setup->pre_incubate add_substrate Add p-NPA substrate pre_incubate->add_substrate read_absorbance Measure absorbance at 400 nm (kinetic) add_substrate->read_absorbance analyze Calculate reaction rates and IC50/Ki read_absorbance->analyze

"application of Methyl 4-benzylmorpholine-2-carboxylate in CNS drug discovery"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-benzylmorpholine-2-carboxylate is a synthetic organic molecule featuring a core morpholine scaffold. The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into centrally acting agents due to its favorable physicochemical properties that can enhance blood-brain barrier permeability.[1][2][3] The presence of both a weak basic nitrogen and an oxygen atom in the morpholine ring allows for a balance of lipophilic and hydrophilic interactions, which can improve solubility and brain penetration.[1][2][3] Benzylmorpholine derivatives, in particular, have shown promise as modulators of monoamine transporters, suggesting their potential in the treatment of various central nervous system (CNS) disorders.[4]

This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential therapeutic agent for CNS disorders such as depression and anxiety. The proposed mechanism of action, based on the activity of structurally related compounds, is the inhibition of monoamine transporters, specifically the serotonin transporter (SERT) and the norepinephrine transporter (NET).

Potential Applications in CNS Drug Discovery

Based on the pharmacology of analogous benzylmorpholine structures, this compound is a compelling candidate for investigation as a dual serotonin-norepinephrine reuptake inhibitor (SNRI). SNRIs are an established class of antidepressants that function by increasing the extracellular levels of serotonin and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission.[4]

Key Research Areas:

  • Depressive Disorders: To investigate the potential antidepressant effects of the compound.

  • Anxiety Disorders: To assess its anxiolytic properties.

  • Other Neuropathic Pain and Stress-Related Disorders: The dual-action on SERT and NET may also be relevant for other neurological conditions.

Data Presentation: Representative Biological Activity of Benzylmorpholine Analogs

While specific data for this compound is not publicly available, the following tables summarize the biological activities of structurally related benzylmorpholine and morpholine derivatives against monoamine transporters. This data serves as a rationale for the proposed investigation of the title compound.

Table 1: Representative Inhibitory Activity of Benzylmorpholine Analogs on Monoamine Transporters

Compound ClassTargetAssay TypeValueReference
2-(Phenylthiomethyl)-morpholine derivativesNETBinding Affinity (Ki)< 20 nM[5]
Reboxetine DerivativesNETSelective InhibitionHigh[6][7][8]
Substituted Methylphenidate DerivativesDATBinding Affinity (IC50)Varies (nM to µM range)[9]
Substituted Methylphenidate DerivativesNETBinding Affinity (IC50)Varies (nM to µM range)[9]

Experimental Protocols

The following are detailed protocols for the in vitro and in vivo evaluation of this compound's potential as a CNS drug candidate.

In Vitro Assays: Monoamine Transporter Inhibition

These assays are crucial for determining the compound's potency and selectivity for the serotonin, norepinephrine, and dopamine transporters.

1. Serotonin Transporter (SERT) Uptake Inhibition Assay

  • Objective: To determine the IC50 value of this compound for the inhibition of serotonin uptake.

  • Materials:

    • Human embryonic kidney (HEK293) cells stably expressing human SERT (hSERT).

    • [³H]-Serotonin (5-HT).

    • Krebs-Ringer-HEPES (KRH) buffer.

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

    • Selective serotonin reuptake inhibitor (SSRI) as a positive control (e.g., Fluoxetine).

    • 96-well cell culture plates.

    • Scintillation counter and vials.

  • Procedure:

    • Plate the hSERT-HEK293 cells in 96-well plates and allow them to reach confluency.

    • Prepare serial dilutions of the test compound and the positive control in KRH buffer.

    • Wash the cells with KRH buffer.

    • Pre-incubate the cells with the test compound or control at various concentrations for 10-20 minutes at 37°C.[10]

    • Initiate the uptake reaction by adding [³H]-5-HT to each well.

    • Incubate for a predetermined time (e.g., 10 minutes) at 37°C.[10]

    • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

    • Lyse the cells and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2. Norepinephrine Transporter (NET) Uptake Inhibition Assay

  • Objective: To determine the IC50 value of this compound for the inhibition of norepinephrine uptake.

  • Materials:

    • Human neuroblastoma SK-N-BE(2)C cells endogenously expressing human NET (hNET).[11]

    • [³H]-Norepinephrine (NE).

    • KRH assay buffer.[11]

    • Test compound.

    • Selective norepinephrine reuptake inhibitor (NRI) as a positive control (e.g., Desipramine).

    • 24-well or 96-well cell culture plates.

    • Scintillation counter.

  • Procedure:

    • Culture SK-N-BE(2)C cells in appropriate plates until confluent.[11]

    • Prepare serial dilutions of the test compound and positive control.

    • Wash the cells with KRH buffer.

    • Pre-incubate the cells with the test compound or control for a specified time at room temperature or 37°C.[11]

    • Add [³H]-NE to initiate the uptake.

    • Incubate for a defined period.

    • Terminate the reaction by washing with ice-cold buffer.

    • Lyse the cells and quantify the radioactivity.

  • Data Analysis:

    • Similar to the SERT assay, calculate the percentage of inhibition and determine the IC50 value.

3. Dopamine Transporter (DAT) Uptake Inhibition Assay

  • Objective: To determine the IC50 value of this compound for the inhibition of dopamine uptake.

  • Materials:

    • CHO-K1 cells stably expressing human DAT (hDAT).[12]

    • [³H]-Dopamine (DA).

    • Modified Tris-HEPES buffer.[12]

    • Test compound.

    • Selective dopamine reuptake inhibitor (DRI) as a positive control (e.g., GBR12909).

    • 96-well plates.

    • Scintillation counter.

  • Procedure:

    • Plate hDAT-CHO-K1 cells and grow to confluency.[12]

    • Prepare dilutions of the test compound and control.

    • Pre-incubate the cells with the compounds for 20 minutes at 25°C.[12]

    • Add [³H]-DA and incubate for an additional 10 minutes.[12]

    • Terminate the uptake and wash the cells.

    • Lyse the cells and measure the radioactivity.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 value as described for the other transporter assays.

In Vivo Behavioral Models

These models are essential for evaluating the potential antidepressant and anxiolytic effects of the compound in a whole-animal system.

1. Forced Swim Test (FST)

  • Objective: To assess the antidepressant-like activity of this compound in rodents.[13][14]

  • Apparatus: A cylindrical tank filled with water.[13]

  • Procedure (for mice):

    • Administer the test compound, a vehicle control, or a positive control (e.g., a known antidepressant) to different groups of mice via an appropriate route (e.g., intraperitoneal injection).

    • After a specified pre-treatment time, gently place each mouse into the water tank for a 6-minute session.[13]

    • Record the entire session with a video camera.

    • An observer, blinded to the treatment groups, will score the duration of immobility during the last 4 minutes of the test.[13] Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.

  • Data Analysis:

    • Compare the mean immobility time between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time in the compound-treated group compared to the vehicle group suggests an antidepressant-like effect.

2. Elevated Plus Maze (EPM) Test

  • Objective: To evaluate the anxiolytic-like effects of this compound in rodents.[5][6][7]

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[7]

  • Procedure:

    • Administer the test compound, vehicle, or a positive control (e.g., a known anxiolytic like diazepam) to different groups of rodents.

    • After the pre-treatment period, place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute period.

    • Record the session using a video tracking system.

  • Data Analysis:

    • Measure the time spent in the open arms and the number of entries into the open arms.

    • An increase in the time spent and/or the number of entries into the open arms in the compound-treated group compared to the vehicle group indicates an anxiolytic-like effect.[6]

Mandatory Visualizations

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening This compound SERT Assay SERT Assay Primary Screening->SERT Assay Determine IC50 NET Assay NET Assay Primary Screening->NET Assay Determine IC50 DAT Assay DAT Assay Primary Screening->DAT Assay Determine IC50 Selectivity Profiling Selectivity Profiling SERT Assay->Selectivity Profiling NET Assay->Selectivity Profiling DAT Assay->Selectivity Profiling Lead Compound Promising Candidate from In Vitro Selectivity Profiling->Lead Compound Advance to In Vivo Forced Swim Test Forced Swim Test Lead Compound->Forced Swim Test Antidepressant Activity Elevated Plus Maze Elevated Plus Maze Lead Compound->Elevated Plus Maze Anxiolytic Activity Dose-Response Studies Dose-Response Studies Forced Swim Test->Dose-Response Studies Elevated Plus Maze->Dose-Response Studies Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicles Vesicles Vesicles->Synaptic_Cleft_Pre Neurotransmitter Release SERT SERT NET NET Serotonin Serotonin Synaptic_Cleft_Pre->Serotonin Norepinephrine Norepinephrine Synaptic_Cleft_Pre->Norepinephrine Serotonin->SERT Reuptake Postsynaptic_Receptors 5-HT & NE Receptors Serotonin->Postsynaptic_Receptors Binding Norepinephrine->NET Reuptake Norepinephrine->Postsynaptic_Receptors Binding Neuronal_Signaling Neuronal_Signaling Postsynaptic_Receptors->Neuronal_Signaling Signal Transduction Compound Methyl 4-benzyl- morpholine-2-carboxylate Compound->SERT Inhibition Compound->NET Inhibition

References

Application Note: Flash Chromatography Purification of Methyl 4-benzylmorpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This application note provides a detailed protocol for the purification of Methyl 4-benzylmorpholine-2-carboxylate using flash chromatography. Due to the basic nature of the morpholine moiety, special considerations are required to achieve optimal separation and yield. This document outlines the materials, equipment, and a step-by-step procedure for the efficient purification of the target compound from a crude reaction mixture. The protocol emphasizes the use of a modified mobile phase to mitigate common issues such as peak tailing associated with the chromatography of amine-containing compounds on silica gel.

Introduction

This compound is a morpholine derivative of interest in pharmaceutical research and drug development. The morpholine scaffold is a common feature in many biologically active compounds.[1] Purification of such compounds, particularly those containing a basic nitrogen atom, can be challenging using standard flash chromatography conditions due to strong interactions with the acidic silica gel stationary phase.[2][3] This interaction often leads to poor peak shape, reduced resolution, and lower recovery of the desired product.[2] To overcome these challenges, this protocol employs a mobile phase modified with a basic additive, triethylamine (TEA), to improve the chromatographic performance.

Experimental Protocol

This protocol is designed for the purification of a crude sample of this compound. The specific quantities and column size should be adjusted based on the scale of the synthesis.

2.1. Materials and Equipment

  • Crude Sample: this compound (from synthesis)

  • Solvents:

    • Heptane or Hexane (non-polar component)[4]

    • Ethyl Acetate (polar component)[4]

    • Dichloromethane (for sample loading)[4]

    • Triethylamine (TEA) (mobile phase modifier)[2][5]

  • Stationary Phase: Standard Silica Gel (60 Å, 40-63 µm)[6]

  • Equipment:

    • Flash Chromatography System (e.g., CombiFlash® or similar)

    • Glass column (if performing manual flash chromatography)

    • TLC plates (silica gel coated)

    • UV lamp for TLC visualization

    • Rotary evaporator

    • Test tubes or fraction collector vials

2.2. Thin-Layer Chromatography (TLC) Analysis

Before performing flash chromatography, it is crucial to determine the optimal solvent system using TLC.

  • Prepare a stock solution of the crude material in a suitable solvent (e.g., dichloromethane).

  • Spot the crude mixture on a TLC plate.

  • Develop the TLC plate in various ratios of heptane/ethyl acetate.

  • To counteract the basicity of the morpholine, add 0.5-1% triethylamine to the eluent.[2]

  • Aim for a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[2] This will typically translate to a suitable elution profile on the column.

2.3. Sample Preparation

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Add a small amount of silica gel to the solution to create a slurry.

  • Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This is the recommended "dry loading" method.[5]

2.4. Column Packing and Equilibration

  • Select an appropriately sized column based on the amount of crude material to be purified.

  • If packing manually, prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column and allow it to pack under gentle pressure.

  • Equilibrate the packed column by flushing with at least two to three column volumes of the initial mobile phase.

2.5. Flash Chromatography Purification

  • Carefully load the dry-loaded sample onto the top of the equilibrated silica gel bed.

  • Begin the elution with the initial mobile phase (e.g., 80:20 heptane/ethyl acetate + 0.5% TEA).

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A linear gradient is often effective.

  • Monitor the elution of compounds using the UV detector of the flash system or by collecting fractions and analyzing them by TLC.

  • Collect the fractions containing the pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Data Presentation

The following tables summarize the recommended parameters for the flash chromatography purification.

Table 1: TLC and Column Chromatography Conditions

ParameterRecommended Conditions
Stationary Phase Silica Gel (60 Å, 40-63 µm)
Mobile Phase Heptane/Ethyl Acetate with 0.5-1% Triethylamine (TEA)
TLC Target Rf 0.2 - 0.4
Sample Loading Dry loading on silica gel
Detection UV (if applicable) and TLC analysis of fractions

Table 2: Example Gradient Profile

Time (Column Volumes)% Heptane (+0.5% TEA)% Ethyl Acetate (+0.5% TEA)
0 - 28020
2 - 1280 → 4020 → 60
12 - 154060

Note: This is a starting point and should be optimized based on the TLC analysis of the specific crude mixture.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the purification protocol.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC TLC Analysis SamplePrep Sample Preparation (Dry Loading) TLC->SamplePrep Determine Solvent System ColumnPack Column Packing & Equilibration SamplePrep->ColumnPack Load Sample Elution Gradient Elution ColumnPack->Elution FractionCollection Fraction Collection Elution->FractionCollection FractionAnalysis Fraction Analysis (TLC) FractionCollection->FractionAnalysis Combine Combine Pure Fractions FractionAnalysis->Combine Identify Pure Fractions Evaporation Solvent Evaporation Combine->Evaporation PureProduct Pure Product Evaporation->PureProduct

Caption: Workflow for the flash chromatography purification of this compound.

Troubleshooting

Table 3: Common Issues and Solutions

IssueProbable CauseSuggested Solution
Peak Tailing/Streaking Strong interaction of the basic morpholine nitrogen with acidic silica gel.[2]Add a basic modifier like triethylamine (0.5-1%) to the mobile phase.[2] Consider using an amine-functionalized silica column.[3][7]
Compound Stuck on Column The compound is too polar for the chosen eluent system.[2]Gradually increase the polarity of the mobile phase. A dichloromethane/methanol system may be necessary for very polar compounds.[4]
Low Recovery Irreversible binding to the silica gel.[2]Use a deactivated silica gel or switch to a less acidic stationary phase like alumina. Ensure a basic modifier is used in the eluent.[2]
Poor Separation The eluent system is not providing sufficient resolution.[2]Optimize the solvent gradient. A shallower gradient can improve separation.[5] Try a different solvent system (e.g., dichloromethane/methanol).[4]

Conclusion

The protocol described in this application note provides a robust method for the purification of this compound using flash chromatography. The key to a successful purification is the use of a basic modifier in the mobile phase to overcome the challenges associated with the chromatography of basic amine compounds on silica gel. By following this protocol, researchers can achieve high purity and good recovery of the target compound, facilitating its use in subsequent research and development activities.

References

Characterizing Morpholine Derivatives: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of morpholine and its derivatives. These compounds are of significant interest in the pharmaceutical industry, appearing as intermediates in drug synthesis and as core components of active pharmaceutical ingredients (APIs).[1][2] Accurate and robust analytical methods are crucial for quality control, impurity profiling, and pharmacokinetic studies.

Overview of Analytical Techniques

A variety of analytical techniques are employed for the qualitative and quantitative analysis of morpholine derivatives. The choice of method is often dictated by the analyte's concentration, the complexity of the sample matrix, and the specific information required (e.g., structure, quantity). Key techniques include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.[1][3]

Application Notes and Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile morpholine derivatives.[4] Due to the polarity of some morpholine compounds, derivatization is often employed to improve chromatographic performance and sensitivity.[5][6] A common derivatization strategy involves the reaction of morpholine, a secondary amine, with sodium nitrite in an acidic medium to form the more volatile N-nitrosomorpholine.[7][8]

Quantitative Data Summary: GC-MS Methods for Morpholine Analysis

ParameterValue (Apple Juice & Ibuprofen)Value (Apple & Citrus Peel/Pulp)Reference
Linearity Range10–500 µg/L10–400 µg/kg[1][5]
Correlation Coefficient (R²)>0.999>0.9999[1][5]
Limit of Detection (LOD)7.3 µg/L1.3–3.3 µg/kg[1][5]
Limit of Quantification (LOQ)24.4 µg/L4.1–10.1 µg/kg[1][5]
Spiked Recovery Rate94.3%–109.0%88.6%–107.2%[5][7]
Intra-day Precision (RSD%)2.0%–4.4%1.4%–9.4%[5][7]
Inter-day Precision (RSD%)3.3%–7.0%1.5%–2.8%[5][6]

Experimental Protocol: GC-MS Analysis of Morpholine after Derivatization

1. Sample Preparation:

  • Aqueous Samples (e.g., fruit juices, drug solutions): Centrifuge the sample to remove particulate matter and filter the supernatant through a 0.22 µm membrane filter.[4]

  • Solid Samples (e.g., drug granules): Dissolve a known weight of the sample in purified water and follow the procedure for aqueous samples.[4]

2. Derivatization to N-Nitrosomorpholine (NMOR):

  • Take a known volume (e.g., 2.0 mL) of the clear filtrate.[4]

  • Acidify the sample by adding 0.5 mL of 6 M hydrochloric acid.[1]

  • Add 200 µL of saturated sodium nitrite solution and vortex.[4][5]

  • Heat the mixture at 40°C for 5 minutes.[4]

  • Cool the reaction mixture to room temperature.[4]

3. Liquid-Liquid Extraction:

  • Add 0.5 mL of dichloromethane to the reaction mixture.[4]

  • Vortex for 1 minute to extract the NMOR derivative.[4]

  • Allow the layers to separate for 10 minutes.[4]

  • Carefully transfer the organic (bottom) layer for GC-MS analysis.

4. GC-MS Conditions:

  • GC System: Agilent 7890A GC or equivalent.[5]

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[9]

  • Injector Temperature: 250°C.[5]

  • Injection Volume: 1 µL.[5]

  • Split Ratio: 1:7.[5]

  • Carrier Gas: Helium at a flow rate of 1.0-2.0 mL/min.[4][5]

  • Oven Temperature Program: Initial temperature of 100°C held for 1-4 minutes, ramp to 120°C at 10°C/min, hold for 3 minutes, then ramp to 250°C at 20°C/min and hold for 5 minutes.[5][7]

  • MS System: Agilent 5975C MSD or equivalent.[5]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[4][5]

  • MS Source Temperature: 230°C.[5]

  • MS Quadrupole Temperature: 150°C.[5]

  • Transfer Line Temperature: 280°C.[5]

  • Detection Mode: Selected Ion Monitoring (SIM) for characteristic ions of N-nitrosomorpholine (e.g., m/z 86.1, 116.1).[5][9]

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Aqueous Aqueous Sample Filter Filter (0.22 µm) Aqueous->Filter Solid Solid Sample Dissolve Dissolve in Water Solid->Dissolve Dissolve->Filter Acidify Acidify (HCl) Filter->Acidify Add_Nitrite Add NaNO2 Acidify->Add_Nitrite Heat Heat (40°C) Add_Nitrite->Heat Add_DCM Add Dichloromethane Heat->Add_DCM Vortex Vortex Add_DCM->Vortex Separate Separate Layers Vortex->Separate Collect Collect Organic Layer Separate->Collect GCMS GC-MS Analysis Collect->GCMS

Workflow for GC-MS analysis of morpholine after derivatization.
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of a wide range of morpholine derivatives.[3] Due to the polar nature of many morpholine compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed.[9] For detection, UV detectors can be used, often requiring pre-column derivatization to introduce a chromophore.[10][11]

Quantitative Data Summary: HPLC and LC-MS/MS Methods for Morpholine Analysis

ParameterHPLC-UV (Cobicistat)HILIC-LC-MS/MS (Fruits)Reference
Linearity Range0.30–1.20 µg/mL-[11]
Correlation Coefficient (R²)0.9995>0.99[11][12]
Limit of Detection (LOD)0.10 µg/mL0.001–0.004 µg/g[11][12]
Limit of Quantification (LOQ)0.30 µg/mL0.01 µg/g[11][12]
Recovery Rate97.9%–100.4%84%–120%[11][13]
Precision (RSD%)0.79%-[11]

Experimental Protocol: HPLC Analysis with Pre-column Derivatization

This protocol is adapted for the analysis of morpholine residues in a pharmaceutical active substance like Cobicistat.[11]

1. Sample and Standard Preparation:

  • Prepare a stock solution of the morpholine derivative standard in a suitable diluent (e.g., acetonitrile/water mixture).[10]

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dissolve the test substance (e.g., Cobicistat) in the same diluent.

2. Derivatization:

  • To a known volume of the sample or standard solution, add a solution of a derivatizing agent, such as 1-Naphthyl isothiocyanate (NIT), in acetonitrile.[10][11]

  • Allow the reaction to proceed to form a stable derivative.

  • Quench the reaction if necessary and dilute the mixture to a final volume with the mobile phase.[10]

3. HPLC Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis detector.[10]

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: An appropriate mixture of organic solvent (e.g., acetonitrile) and water.[14][15]

  • Flow Rate: Typically 0.5-1.0 mL/min.[15]

  • Detection: UV detection at a wavelength appropriate for the derivative.[15]

  • Injection Volume: 20 µL.[15]

HPLC_Workflow cluster_prep Preparation cluster_deriv Derivatization cluster_analysis Analysis Prepare_Standards Prepare Standards Add_Reagent Add Derivatizing Agent (e.g., NIT) Prepare_Standards->Add_Reagent Prepare_Sample Prepare Sample Prepare_Sample->Add_Reagent React React Add_Reagent->React Dilute Dilute React->Dilute HPLC HPLC-UV Analysis Dilute->HPLC

Workflow for HPLC analysis with pre-column derivatization.
Mass Spectrometry (MS) for Structural Characterization

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MSn), is invaluable for the structural elucidation of new morpholine derivatives.[16][17] By analyzing fragmentation patterns, the connectivity of atoms within the molecule can be determined.

Experimental Protocol: Structural Characterization by ESI-MSn

1. Sample Preparation:

  • Dissolve the synthesized morpholine derivative in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 µg/mL.

2. Mass Spectrometry Conditions:

  • Mass Spectrometer: A Fourier transform-ion cyclotron resonance (FT-ICR) or a Linear Trap Quadrupole (LTQ) mass spectrometer can be used.[16]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is common for morpholine derivatives.[17]

  • Accurate Mass Measurement: Obtain high-resolution mass spectra to determine the elemental composition of the molecular ion.[17]

  • MSn Analysis: Select the protonated molecule ([M+H]+) as the precursor ion and subject it to collision-induced dissociation (CID) to generate product ions (MS2). Further fragmentation of significant product ions can be performed (MS3, etc.) to build a detailed fragmentation map.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the unambiguous structure determination of morpholine derivatives.[18] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.[19] 2D NMR techniques like COSY, HSQC, and HMBC are used to establish correlations between atoms and confirm the overall structure.[18] The morpholine ring typically exhibits a distinct pattern in the ¹H NMR spectrum due to its chair conformation.[20][21]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in morpholine derivatives.[22][23] Characteristic absorption bands for C-H, C-N, C-O, and N-H bonds can confirm the presence of the morpholine ring and other functional groups in the molecule.[24]

Application in Drug Discovery: Inhibition of Signaling Pathways

Morpholine derivatives are being investigated as inhibitors of key signaling pathways implicated in diseases like cancer.[4] One such pathway is the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which is often dysregulated in cancer cells, promoting proliferation and survival.

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Morpholine_Derivative Morpholine Derivative Morpholine_Derivative->PI3K Inhibits

Inhibition of the PI3K/Akt/mTOR pathway by morpholine derivatives.

References

Application Note and Protocol: A Scalable Synthesis of Methyl 4-benzylmorpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-benzylmorpholine-2-carboxylate is a valuable morpholine derivative that serves as a key building block in the synthesis of various biologically active molecules and pharmaceuticals. The morpholine scaffold is a prevalent structural motif in numerous approved drugs, highlighting its importance in medicinal chemistry. This document provides a detailed experimental procedure for the synthesis of this compound, with a focus on scalability for laboratory and pilot plant settings. The described two-step synthesis route offers a practical approach starting from commercially available materials.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Ring Formation: Cyclization of N-benzylethanolamine with glyoxylic acid to form 4-benzylmorpholine-2-carboxylic acid.

  • Esterification: Conversion of the carboxylic acid to its corresponding methyl ester.

A general overview of the synthetic workflow is presented below.

synthesis_workflow start Starting Materials: - N-Benzylethanolamine - Glyoxylic Acid step1 Step 1: Ring Formation (Cyclization) start->step1 intermediate Intermediate: 4-Benzylmorpholine-2-carboxylic Acid step1->intermediate step2 Step 2: Esterification intermediate->step2 product Final Product: This compound step2->product purification Purification and Analysis product->purification

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Benzylmorpholine-2-carboxylic Acid

This procedure is based on the cyclization reaction between N-benzylethanolamine and glyoxylic acid.[1]

Materials and Reagents

ReagentMolar Mass ( g/mol )Density (g/mL)Moles (mol)Volume (mL) or Mass (g)
N-Benzylethanolamine151.211.0441.0151.21 g (144.8 mL)
Glyoxylic acid (50% in water)74.04 (anhydrous)~1.321.1162.9 g (approx. 123.4 mL)
Tetrahydrofuran (THF)72.110.889-1 L
Toluene92.140.867-500 mL
Hydrochloric acid (conc.)36.46~1.18-As needed for pH adjustment
Sodium hydroxide40.00--As needed for pH adjustment
Ethyl acetate88.110.902-For extraction
Brine (saturated NaCl)---For washing
Anhydrous MgSO₄ or Na₂SO₄---For drying

Procedure

  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add N-benzylethanolamine (1.0 mol, 151.21 g) and tetrahydrofuran (THF, 1 L).

  • Reagent Addition: Begin stirring the solution and cool the flask to 0-5 °C using an ice bath. Slowly add the glyoxylic acid solution (1.1 mol, 162.9 g of 50% solution) via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: a. Once the reaction is complete, add toluene (500 mL) to the reaction mixture. b. Concentrate the mixture under reduced pressure to remove most of the THF and water. c. Adjust the pH of the remaining aqueous solution to approximately 3-4 with concentrated hydrochloric acid. d. Extract the aqueous layer with ethyl acetate (3 x 300 mL). e. Combine the organic layers and wash with brine (2 x 200 mL). f. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-benzylmorpholine-2-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel if necessary.

Scale-up Considerations:

  • Heat Management: The initial reaction is exothermic. For larger scales, ensure adequate cooling capacity to maintain the desired temperature during the addition of glyoxylic acid. A jacketed reactor with a chiller is recommended.

  • Mixing: Efficient stirring is crucial to ensure homogeneity. Use a powerful overhead stirrer.

  • Solvent Handling: Large volumes of flammable solvents are used. Ensure proper ventilation and grounding of equipment to prevent static discharge.

  • Product Isolation: On a larger scale, filtration of the recrystallized product will require appropriate equipment like a Nutsche filter.

Step 2: Esterification to this compound

This step involves the acid-catalyzed esterification of the carboxylic acid with methanol.

Materials and Reagents

ReagentMolar Mass ( g/mol )Density (g/mL)Moles (mol)Volume (mL) or Mass (g)
4-Benzylmorpholine-2-carboxylic acid221.25-1.0221.25 g
Methanol32.040.792-1 L
Sulfuric acid (conc.) or Thionyl chloride98.08 or 118.971.84 or 1.638Catalytic5-10 mL or as needed
Sodium bicarbonate (saturated solution)---For neutralization
Ethyl acetate88.110.902-For extraction
Brine (saturated NaCl)---For washing
Anhydrous MgSO₄ or Na₂SO₄---For drying

Procedure

  • Reaction Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-benzylmorpholine-2-carboxylic acid (1.0 mol, 221.25 g) in methanol (1 L).

  • Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (5-10 mL) or dropwise add thionyl chloride (1.1 eq, 85 mL) while stirring. If using thionyl chloride, ensure adequate ventilation as SO₂ and HCl gases are evolved.

  • Reaction: After the addition of the catalyst, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. b. Carefully add a saturated solution of sodium bicarbonate to the residue until the pH is neutral (pH 7-8). c. Extract the product with ethyl acetate (3 x 300 mL). d. Combine the organic layers and wash with brine (2 x 200 mL). e. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield a pure product.

Scale-up Considerations:

  • Reagent Addition: The addition of the acid catalyst is exothermic. For larger scales, control the addition rate and ensure efficient cooling.

  • Gas Evolution: When using thionyl chloride, a gas scrubber should be used to neutralize the evolved acidic gases (SO₂ and HCl).

  • Azeotropic Removal of Water: For larger scale reactions, the use of a Dean-Stark apparatus with a suitable solvent (e.g., toluene) can be employed to drive the esterification equilibrium towards the product by removing water.

  • Purification: On a larger scale, vacuum distillation is often more practical and economical than chromatography for purifying liquid products.

Data Summary

Expected Yields and Purity

StepProductTheoretical Yield (g)Expected Yield RangePurity (by HPLC)
14-Benzylmorpholine-2-carboxylic acid221.2570-85%>95%
2This compound235.2880-95%>98%

Logical Relationship Diagram

synthesis_logic cluster_step1 Step 1: Ring Formation cluster_step2 Step 2: Esterification NBE N-Benzylethanolamine Cyclization Cyclization Reaction NBE->Cyclization GA Glyoxylic Acid GA->Cyclization THF THF (Solvent) THF->Cyclization Intermediate_acid 4-Benzylmorpholine-2-carboxylic Acid Cyclization->Intermediate_acid Methanol Methanol (Reagent/Solvent) Esterification Esterification Reaction Intermediate_acid->Esterification Methanol->Esterification Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Esterification Final_product This compound Esterification->Final_product

Caption: Logical flow of reagents and transformations in the synthesis.

Disclaimer: This protocol is intended for use by trained professionals in a properly equipped laboratory setting. Appropriate personal protective equipment should be worn at all times, and all procedures should be performed in a well-ventilated fume hood. The scalability of these reactions should be approached with caution, and a thorough risk assessment should be conducted prior to implementation.

References

Troubleshooting & Optimization

Technical Support Center: Chiral Separation of Benzylmorpholine Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of benzylmorpholine carboxylates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the chiral separation of benzylmorpholine carboxylates?

A1: The primary challenges include achieving adequate resolution between enantiomers, dealing with peak tailing, and managing the basic nature of the morpholine nitrogen which can interact with the silica support of the chiral stationary phase (CSP). Other issues can include poor solubility in the mobile phase and the potential for on-column degradation or racemization under certain conditions.[1][2]

Q2: Which type of chiral stationary phase (CSP) is most effective for separating benzylmorpholine carboxylates?

A2: Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralcel® OD, Chiralpak® AD series), are widely used and have shown success in separating a range of N-heterocyclic compounds, including morpholine derivatives.[3] The selection of the specific CSP is often empirical, and screening several different polysaccharide-based columns is a recommended starting point.[4]

Q3: How do mobile phase additives affect the separation?

A3: Mobile phase additives are crucial for optimizing the separation of benzylmorpholine carboxylates.[5]

  • Basic additives (e.g., diethylamine (DEA), isopropylamine (IPA)) are often added to the mobile phase in normal phase chromatography to improve peak shape by minimizing interactions between the basic morpholine nitrogen and acidic silanol groups on the stationary phase surface.[5][6]

  • Acidic additives (e.g., trifluoroacetic acid (TFA), formic acid (FA), acetic acid (AA)) are typically used in reversed-phase and polar organic modes to suppress the ionization of the carboxylic acid group, which can also lead to improved peak shape and retention.[5] The choice and concentration of the additive can significantly impact selectivity and resolution, and in some cases, even alter the elution order of the enantiomers.[7]

Q4: My peaks are tailing. What are the likely causes and how can I fix it?

A4: Peak tailing is a common issue. Here are the primary causes and solutions:

  • Secondary Interactions: The basic nitrogen on the morpholine ring can interact with residual silanol groups on the silica-based CSP, leading to tailing.

    • Solution: Add a basic modifier like DEA or TEA to the mobile phase in normal phase mode to mask the silanol groups.[8]

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the sample concentration or injection volume.[9]

  • Column Contamination or Degradation: The column may be contaminated or the stationary phase may be damaged.

    • Solution: Wash the column with a strong solvent (e.g., 100% ethanol for polysaccharide columns) or replace the column if it's old or has been used with incompatible solvents.[10]

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[8]

Q5: I am not getting any separation (co-elution). What should I try?

A5: Co-elution of enantiomers indicates that the chosen chromatographic conditions are not suitable.

  • Solution: A systematic screening approach is recommended.

    • Screen Different CSPs: If you are using a cellulose-based column, try an amylose-based one, or vice-versa.

    • Screen Different Mobile Phase Modes: If you are using normal phase (e.g., hexane/alcohol), try reversed-phase (e.g., acetonitrile/water with an acidic modifier) or a polar organic mode (e.g., acetonitrile/methanol).

    • Vary the Alcohol Modifier: In normal phase, switch between isopropanol, ethanol, and methanol. The type and concentration of the alcohol can have a significant impact on selectivity.[11]

    • Optimize Temperature: Temperature can affect chiral recognition. Try running the separation at different temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often improve resolution, but not always.[12]

Troubleshooting Guides

Guide 1: Poor Resolution (Rs < 1.5)

This guide provides a systematic approach to improving the resolution between the enantiomers of benzylmorpholine carboxylates.

G Start Start: Poor Resolution (Rs < 1.5) Check_Peak_Shape Are peaks tailing or fronting? Start->Check_Peak_Shape Optimize_Additives Optimize mobile phase additives (e.g., adjust DEA or TFA concentration) Check_Peak_Shape->Optimize_Additives Yes Check_Coelution Are enantiomers co-eluting? Check_Peak_Shape->Check_Coelution No Optimize_Additives->Check_Coelution Screen_CSP Screen a different type of CSP (e.g., amylose vs. cellulose based) Check_Coelution->Screen_CSP Yes Optimize_MP Systematically vary mobile phase composition (e.g., alcohol type and percentage) Check_Coelution->Optimize_MP No, but resolution is poor Screen_MP Screen different mobile phase modes (Normal, Reversed, Polar Organic) Screen_CSP->Screen_MP Screen_MP->Optimize_MP Optimize_Temp Optimize column temperature (e.g., 10°C, 25°C, 40°C) Optimize_MP->Optimize_Temp Optimize_Flow Reduce the flow rate Optimize_Temp->Optimize_Flow Success Resolution Achieved (Rs >= 1.5) Optimize_Flow->Success

A logical workflow for systematically troubleshooting poor resolution.
Guide 2: Peak Tailing

This guide provides a decision tree to diagnose and resolve peak tailing issues.

G Start Start: Peak Tailing Observed Check_All_Peaks Are all peaks tailing? Start->Check_All_Peaks Check_Column_Frit Suspect column inlet frit blockage. Reverse flush the column. Check_All_Peaks->Check_Column_Frit Yes Check_Overload Is the sample concentration high? Check_All_Peaks->Check_Overload No Success Peak Shape Improved Check_Column_Frit->Success Reduce_Concentration Reduce sample concentration or injection volume. Check_Overload->Reduce_Concentration Yes Check_Solvent Is the sample dissolved in a strong solvent? Check_Overload->Check_Solvent No Reduce_Concentration->Success Change_Solvent Dissolve sample in mobile phase or a weaker solvent. Check_Solvent->Change_Solvent Yes Check_Additives Are you using a mobile phase additive? Check_Solvent->Check_Additives No Change_Solvent->Success Add_Optimize_Additive Add or optimize the concentration of a basic (NP) or acidic (RP/PO) additive. Check_Additives->Add_Optimize_Additive No or not optimized Check_Column_Health Is the column old or contaminated? Check_Additives->Check_Column_Health Yes Add_Optimize_Additive->Success Wash_Replace_Column Wash with a strong solvent or replace the column. Check_Column_Health->Wash_Replace_Column Yes Wash_Replace_Column->Success

A decision tree for troubleshooting peak tailing issues.

Data Presentation

The following table summarizes quantitative data for the chiral separation of benzylmorpholine carboxylates and related analogs from various sources.

CompoundTechniqueChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temperature (°C)DetectionReference
ReboxetineHPLCChiralcel OD0.5M Sodium Perchlorate (pH 6) / Acetonitrile (60/40, v/v)1.0AmbientUV[12]
Reboxetine (preparative)HPLCChiralcel ODn-hexane / 2-propanol (80/20, v/v)-AmbientUV[12]
n-butyl 4-benzylmorpholine-2-carboxylateHPLCChiralcel OJ-Hhexane / 0.1% TFA in EtOH (80:20)1.0AmbientUV[13]
2-substituted morpholinesHPLCChiralpak seriesDCM1.0Room TempUV[14]
Basic Drug AnalogsSFCPolysaccharide-basedCO2 / Methanol with additives3.030UV[11]

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for Benzylmorpholine Carboxylates (Normal Phase)

This protocol outlines a general procedure for developing a chiral HPLC method in normal phase mode.

1. Initial Column and Mobile Phase Screening:

  • Select a set of polysaccharide-based chiral columns (e.g., Chiralpak AD-H, Chiralpak IC, Chiralcel OD-H).

  • Prepare a stock solution of the benzylmorpholine carboxylate racemate in a suitable solvent (e.g., ethanol or mobile phase).

  • Prepare the initial mobile phase: Hexane/Isopropanol (90/10, v/v) with 0.1% Diethylamine (DEA).

  • Equilibrate the first column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample and monitor the chromatogram.

  • If no separation is observed, screen the other selected columns with the same mobile phase.

  • If still no separation, change the alcohol modifier to ethanol and repeat the screening process.

2. Method Optimization:

  • Once partial separation is observed, optimize the mobile phase composition by varying the percentage of the alcohol modifier (e.g., in 5% increments).

  • Optimize the concentration of the basic additive (e.g., 0.05% to 0.2% DEA) to improve peak shape.

  • Adjust the flow rate. Lower flow rates often improve resolution in chiral separations.[15]

  • Evaluate the effect of temperature on the separation.

3. Method Validation:

  • Once optimal conditions are found, perform validation experiments to assess linearity, precision, accuracy, and robustness.

Protocol 2: Chiral SFC Method Development for Benzylmorpholine Carboxylates

This protocol provides a general workflow for developing a chiral SFC method.

1. Initial Screening:

  • Select a range of immobilized polysaccharide-based CSPs.

  • Prepare a sample solution in a solvent compatible with SFC (e.g., methanol, ethanol).

  • Use a primary mobile phase of supercritical CO2 with a co-solvent of methanol.

  • For basic compounds like benzylmorpholine carboxylates, add a basic additive (e.g., 0.1% DEA or IPA) to the co-solvent.

  • Perform a screening run on each column with a gradient of the co-solvent (e.g., 5% to 40% methanol over 5-10 minutes).

2. Optimization:

  • Based on the screening results, select the best column/co-solvent combination.

  • Optimize the separation by running isocratic or a shallower gradient of the co-solvent.

  • Experiment with different co-solvents (e.g., ethanol, isopropanol) and additives to improve selectivity and peak shape.

  • Adjust the back pressure and temperature to fine-tune the separation.

3. Workflow Diagram:

G cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Screen_CSPs Select 3-4 polysaccharide CSPs (e.g., Amylose & Cellulose based) Screen_MPs Screen with standard mobile phases (Normal, Reversed, Polar Organic) Screen_CSPs->Screen_MPs Select_Best Select best CSP/Mobile Phase combination Screen_MPs->Select_Best Optimize_Composition Fine-tune mobile phase composition (modifier %, additive concentration) Select_Best->Optimize_Composition Optimize_Conditions Optimize Temperature and Flow Rate Optimize_Composition->Optimize_Conditions Validate Validate for Robustness, Linearity, Accuracy, Precision Optimize_Conditions->Validate

A general workflow for chiral method development.

References

Technical Support Center: Synthesis of Methyl 4-benzylmorpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 4-benzylmorpholine-2-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: There are two primary and widely used methods for the synthesis of this compound:

  • N-alkylation: This method involves the reaction of Methyl morpholine-2-carboxylate with a benzyl halide, such as benzyl bromide, in the presence of a base.

  • Reductive Amination: This route utilizes the reaction of Methyl morpholine-2-carboxylate with benzaldehyde in the presence of a reducing agent.

Q2: What are the most common byproducts I should be aware of during the synthesis?

A2: The byproducts largely depend on the synthetic route chosen.

  • For the N-alkylation method, the most common byproducts are the quaternary ammonium salt (from over-alkylation) and 4-benzyl-morpholine-2-carboxylic acid (from hydrolysis of the methyl ester).

  • For the reductive amination method, the reaction is generally cleaner. However, incomplete reaction may leave unreacted starting materials.

Q3: How can I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress. A suitable eluent system for TLC analysis is a mixture of hexane and ethyl acetate. The disappearance of the starting material (Methyl morpholine-2-carboxylate) and the appearance of the product spot (this compound) indicate the progression of the reaction. Byproduct spots, if present, will also be visible.

Q4: What are the recommended purification methods for the final product?

A4: Flash column chromatography on silica gel is the most common and effective method for purifying this compound. The choice of eluent system is critical for good separation. A gradient of hexane and ethyl acetate is typically effective in separating the desired product from byproducts and unreacted starting materials.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of this compound.

Problem 1: Low yield of the desired product in N-alkylation.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Incomplete Reaction Ensure the reaction is run for a sufficient amount of time. Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider increasing the temperature or adding a fresh portion of the benzyl halide and base.
Suboptimal Base The choice of base is crucial. A weak base may not be sufficient to deprotonate the morpholine nitrogen effectively. Consider using a stronger, non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA).
Poor Quality Reagents Ensure that the benzyl bromide and the solvent are of high purity and anhydrous, as moisture can lead to side reactions.
Formation of Byproducts Significant formation of byproducts such as the quaternary ammonium salt or the hydrolyzed acid will lower the yield of the desired product. Refer to the troubleshooting sections on these specific byproducts.
Problem 2: Formation of a significant amount of quaternary ammonium salt (over-alkylation).

Possible Causes and Solutions:

Possible Cause Recommended Solution
Excess Benzyl Bromide Using a large excess of benzyl bromide can promote the second alkylation of the product. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of benzyl bromide.
High Reaction Temperature Elevated temperatures can increase the rate of the second alkylation. Run the reaction at room temperature or slightly elevated temperatures and monitor closely.
Concentrated Reaction Mixture High concentrations of reactants can favor the formation of the quaternary salt. Use a more dilute solution.
Problem 3: Presence of 4-benzyl-morpholine-2-carboxylic acid in the final product.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Hydrolysis during Reaction If the reaction is run in the presence of water or a protic solvent with a strong base, hydrolysis of the methyl ester can occur. Ensure the use of anhydrous solvents and a non-hydroxide base.
Hydrolysis during Work-up Acidic or basic aqueous work-up conditions can lead to ester hydrolysis. Use a neutral or mildly basic aqueous wash (e.g., saturated sodium bicarbonate solution) and minimize contact time.
Problem 4: Difficulty in purifying the final product by column chromatography.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Poor Separation of Product and Byproducts The polarity of the product and byproducts may be too similar for effective separation with the chosen eluent system. Optimize the eluent system by trying different ratios of hexane and ethyl acetate. A shallow gradient elution can improve separation.
Co-elution with Starting Material If the reaction is incomplete, the starting material may co-elute with the product. Ensure the reaction goes to completion before attempting purification.
Product Streaking on the Column The basic nitrogen of the morpholine can interact strongly with the acidic silica gel, leading to tailing. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve the peak shape.

Experimental Protocols

Protocol 1: Synthesis via N-alkylation
  • To a solution of Methyl morpholine-2-carboxylate (1.0 eq) in anhydrous acetonitrile or DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate.

Protocol 2: Synthesis via Reductive Amination
  • To a solution of Methyl morpholine-2-carboxylate (1.0 eq) and benzaldehyde (1.1 eq) in a suitable solvent like methanol or dichloromethane, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add a reducing agent such as sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Synthesis_Byproducts cluster_reactants Starting Materials cluster_product Desired Product cluster_byproducts Potential Byproducts Methyl_morpholine_2_carboxylate Methyl morpholine- 2-carboxylate Product Methyl 4-benzylmorpholine- 2-carboxylate Methyl_morpholine_2_carboxylate->Product + Benzaldehyde (Reductive Amination) Benzyl_Bromide Benzyl Bromide Benzaldehyde Benzaldehyde Hydrolyzed_Acid 4-benzyl-morpholine- 2-carboxylic acid (Hydrolysis) Product->Hydrolyzed_Acid H₂O / H⁺ or OH⁻ Quaternary_Salt Quaternary Ammonium Salt (Over-alkylation)

Caption: Synthetic pathways to this compound and common byproduct formation routes.

Troubleshooting_Workflow Purification Column Chromatography Pure_Product Pure Product Purification->Pure_Product Successful Impurity_Detected Problem: Impurities Detected (TLC/NMR) Purification->Impurity_Detected Unsuccessful Check_Conditions Check Reaction Conditions: - Time - Temperature - Reagent Quality Start Start Check_Conditions->Start Re-run Reaction Identify_Impurity Identify Impurity Impurity_Detected->Identify_Impurity Overalkylation Quaternary Salt? (Adjust Stoichiometry, Temperature) Identify_Impurity->Overalkylation Polar Spot Hydrolysis Hydrolyzed Acid? (Use Anhydrous Conditions, Neutral Work-up) Identify_Impurity->Hydrolysis Acidic Spot Optimize_Purification Optimize Chromatography: - Eluent Gradient - Additive (e.g., Et₃N) Overalkylation->Optimize_Purification Hydrolysis->Optimize_Purification Optimize_Purification->Purification Re-purify Low_Yield Low_Yield Start->Low_Yield No Low_Yield->Check_Conditions Workup Workup Workup->Purification

Caption: A troubleshooting workflow for the synthesis and purification of this compound.

Technical Support Center: Synthesis of Methyl 4-benzylmorpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-benzylmorpholine-2-carboxylate, with a focus on improving reaction yield.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The synthesis of this compound typically involves a multi-step process. A common strategy is the N-benzylation of a pre-formed methyl morpholine-2-carboxylate ring. An alternative approach involves the cyclization of a suitably substituted secondary amine. The most prevalent method is the reductive amination of methyl morpholine-2-carboxylate with benzaldehyde.

Q2: What are the critical factors that influence the yield of the N-benzylation step?

A2: The key factors affecting the yield of N-benzylation via reductive amination include the choice of reducing agent, reaction temperature, pH of the reaction medium, and the purity of the starting materials. The efficiency of imine formation is a crucial and often rate-limiting step.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the identification of starting materials, intermediates, and the final product, helping to determine the reaction's endpoint.

Q4: What are the typical side products in this synthesis, and how can they be minimized?

A4: Common side products can include over-alkylation, unreacted starting materials, and byproducts from the decomposition of the reducing agent. Optimizing the stoichiometry of reactants, controlling the reaction temperature, and choosing a selective reducing agent can help minimize the formation of these impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using a reductive amination approach.

Problem Potential Cause(s) Recommended Solution(s)
Low to no product formation - Inefficient imine formation. - Deactivated reducing agent. - Incorrect pH.- Ensure the reaction mixture is anhydrous before adding the reducing agent, as water can inhibit imine formation. - Use a fresh, high-quality reducing agent. - Adjust the pH to a weakly acidic range (pH 4-6) to catalyze imine formation without degrading the reactants.
Presence of unreacted starting materials - Insufficient reaction time or temperature. - Inadequate amount of reducing agent.- Extend the reaction time and/or moderately increase the temperature, monitoring for product formation and side reactions. - Increase the molar equivalents of the reducing agent incrementally.
Formation of multiple unidentified side products - Reaction temperature is too high. - Non-selective reducing agent. - Impure starting materials.- Lower the reaction temperature to reduce the rate of side reactions. - Employ a milder and more selective reducing agent such as sodium triacetoxyborohydride. - Purify all starting materials before use.
Difficult purification of the final product - Presence of closely related impurities. - Emulsion formation during workup.- Utilize column chromatography with a carefully selected solvent system for purification. - During aqueous workup, the addition of brine can help to break emulsions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol outlines a standard procedure for the N-benzylation of methyl morpholine-2-carboxylate using benzaldehyde and a reducing agent.

Materials:

  • Methyl morpholine-2-carboxylate

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of methyl morpholine-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM), add benzaldehyde (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Synthesis Pathway

Synthesis_Pathway Methyl morpholine-2-carboxylate Methyl morpholine-2-carboxylate Imine Intermediate Imine Intermediate Methyl morpholine-2-carboxylate->Imine Intermediate + Benzaldehyde (Acetic Acid catalyst) Benzaldehyde Benzaldehyde This compound This compound Imine Intermediate->this compound + NaBH(OAc)₃

Caption: Reductive amination pathway for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_imine Check Imine Formation (TLC/LC-MS) start->check_imine imine_ok Imine Formed check_imine->imine_ok no_imine No/Low Imine check_imine->no_imine check_reducing_agent Check Reducing Agent Activity imine_ok->check_reducing_agent check_anhydrous Ensure Anhydrous Conditions no_imine->check_anhydrous optimize_conditions Optimize Reaction Conditions (Time, Temperature) check_reducing_agent->optimize_conditions end Improved Yield optimize_conditions->end adjust_ph Adjust pH (4-6) check_anhydrous->adjust_ph adjust_ph->end

Caption: A logical workflow for troubleshooting low yield in the synthesis.

"stability issues of Methyl 4-benzylmorpholine-2-carboxylate under acidic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Methyl 4-benzylmorpholine-2-carboxylate, particularly under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound solutions.

Problem Possible Cause Recommended Solution
Loss of compound activity or inconsistent results over time in acidic solutions. Degradation of this compound via acid-catalyzed hydrolysis of the methyl ester.Prepare fresh acidic solutions for each experiment. If storage is necessary, store at lower temperatures (2-8°C) for a short duration and re-qualify the solution before use. For longer-term storage, consider using a non-aqueous solvent or a buffered solution at a higher pH if compatible with the experimental design.
Appearance of a new peak in HPLC analysis of an acidic formulation. Formation of the primary degradation product, 4-benzylmorpholine-2-carboxylic acid, due to hydrolysis.Confirm the identity of the new peak by co-elution with a standard of the suspected degradant or by using mass spectrometry (MS) detection. Adjust the formulation pH to a less acidic range if the application allows.
Precipitate forms in the aqueous acidic working solution. Poor solubility of the compound or its degradation product at the specific pH and concentration. The hydrochloride salt may form and precipitate.Ensure the compound is fully dissolved in the initial solvent before further dilution. Prepare aqueous solutions fresh for each experiment. If using a buffer, verify the pH and consider using a slightly less acidic buffer if it does not interfere with the experiment. Sonication may aid in dissolution.
Discoloration of the solution. Potential for oxidative degradation or other side reactions, although hydrolysis is the primary concern under acidic conditions.Store solutions in amber vials or wrap containers with aluminum foil to protect from light.[1] Consider degassing solvents to remove dissolved oxygen.[1]
Variability between experiments performed on different days. Inconsistent preparation of solutions or degradation of stored solutions.Standardize the solution preparation protocol. Always use freshly prepared working solutions from a properly stored stock solution. Ensure consistent pH and temperature across experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue with this compound under acidic conditions?

A1: The primary stability concern is the acid-catalyzed hydrolysis of the methyl ester functional group to form 4-benzylmorpholine-2-carboxylic acid and methanol. The N-benzyl group is generally stable under moderately acidic conditions.

Q2: What is the expected degradation pathway for this compound in an acidic solution?

A2: The degradation proceeds via a typical acid-catalyzed ester hydrolysis mechanism. The carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, eliminating methanol and yielding the carboxylic acid degradation product.

Q3: How does pH affect the stability of this compound?

A3: The rate of hydrolysis is dependent on the concentration of hydrogen ions (H+). Therefore, the degradation rate is expected to increase as the pH decreases (i.e., in more acidic solutions).

Q4: Are there any quantitative data available on the degradation kinetics?

Table 1: Hypothetical Degradation of this compound (1 mg/mL) at Different pH Values and Temperatures.

pHTemperature (°C)Time (hours)Percent Degradation (Hypothetical)
1.05024~ 25%
1.02524~ 8%
3.05024~ 5%
3.02524< 1%
5.05024< 1%
5.02524Negligible

Q5: How can I monitor the degradation of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. This method should be able to separate the parent compound from its degradation products. A general HPLC method is provided in the Experimental Protocols section.

Q6: How should I store solutions of this compound to minimize degradation?

A6: For optimal stability, it is recommended to prepare solutions fresh before use. If short-term storage is necessary, store solutions at 2-8°C and protected from light. For stock solutions, consider using a high-purity, anhydrous organic solvent like DMSO or ethanol, which should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

Q7: Can I autoclave a buffer solution after adding this compound?

A7: No. The high temperature and pressure of autoclaving will likely cause significant degradation of the compound. The compound should be added to a pre-sterilized buffer using sterile filtration if necessary.[1]

Visualizations

degradation_pathway cluster_main Acid-Catalyzed Hydrolysis Methyl_4_benzylmorpholine_2_carboxylate This compound Protonated_Ester Protonated Ester Intermediate Methyl_4_benzylmorpholine_2_carboxylate->Protonated_Ester + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H2O Degradation_Product 4-benzylmorpholine-2-carboxylic acid Tetrahedral_Intermediate->Degradation_Product - H+ Methanol Methanol Tetrahedral_Intermediate->Methanol

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Experimental Protocols

Protocol for Forced Degradation Study (Acid Hydrolysis)

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under acidic conditions.[2][3][4][5]

Objective: To generate potential degradation products under acidic stress and evaluate the stability of the compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N solutions

  • Sodium hydroxide (NaOH), 0.1 N and 1 N solutions (for neutralization)

  • HPLC grade water, acetonitrile, and methanol

  • Suitable buffer (e.g., phosphate or acetate buffer)

  • Volumetric flasks and pipettes

  • pH meter

  • HPLC system with UV or MS detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water).

  • Acid Stress:

    • To a volumetric flask, add a known volume of the stock solution and dilute with 0.1 N HCl to the final volume. The final concentration of the compound should be appropriate for HPLC analysis (e.g., 0.1 mg/mL).

    • Prepare a control sample by diluting the stock solution with water to the same final concentration.

    • Incubate both the acid-stressed sample and the control sample at a controlled temperature (e.g., 50°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Before HPLC analysis, neutralize the aliquots with an equivalent amount of NaOH solution to prevent damage to the HPLC column.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method (see below for a suggested method).

    • Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

Workflow Diagram:

experimental_workflow cluster_workflow Forced Degradation Workflow A Prepare 1 mg/mL Stock Solution B Dilute with 0.1 N HCl and Control (Water) A->B C Incubate at 50°C B->C D Withdraw Aliquots at Time Points C->D E Neutralize Aliquots D->E F HPLC Analysis E->F G Data Interpretation F->G

Caption: Experimental workflow for the forced degradation study.

Suggested HPLC Method for Stability Indicating Analysis

This is a general reverse-phase HPLC method that can be optimized for the analysis of this compound and its primary carboxylic acid degradant.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

Note: This method should be validated to ensure it is stability-indicating, meaning it can effectively separate the parent compound from all potential degradation products. Method development may be required to achieve optimal separation. The use of a mass spectrometer as a detector can aid in the identification of unknown degradation products.

References

Technical Support Center: Synthesis of Methyl 4-benzylmorpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of Methyl 4-benzylmorpholine-2-carboxylate. The information is presented in a question-and-answer format to directly address potential issues encountered during the experimental process.

Troubleshooting Guide

Question: My N-benzylation reaction of methyl morpholine-2-carboxylate is not proceeding to completion, resulting in a low yield of the desired product. What are the potential causes and solutions?

Answer:

Incomplete N-benzylation is a common issue that can be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Inadequate Base: The choice and amount of base are critical for deprotonating the secondary amine of the morpholine ring, thus activating it for nucleophilic attack on the benzyl halide.

    • Solution: Ensure you are using a sufficiently strong, non-nucleophilic base. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine (Et₃N). Use of at least 2-3 equivalents of the base is recommended to drive the reaction to completion. Powdered or finely ground base will have a larger surface area and may improve reaction rates.

  • Reaction Temperature: The reaction may be too slow at lower temperatures.

    • Solution: Gradually increase the reaction temperature. For many N-alkylation reactions with benzyl halides, temperatures between 50-80°C are effective. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at excessively high temperatures.

  • Solvent Choice: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction.

    • Solution: Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally suitable for this type of reaction. Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Reactivity of Benzyl Halide: The reactivity of the benzyl halide can impact the reaction rate.

    • Solution: Benzyl bromide is generally more reactive than benzyl chloride. If using benzyl chloride, consider switching to benzyl bromide or adding a catalytic amount of sodium iodide or potassium iodide to the reaction mixture to facilitate a Finkelstein reaction, generating the more reactive benzyl iodide in situ.

Question: I am observing the formation of significant byproducts in my reaction mixture. How can I identify and minimize them?

Answer:

Byproduct formation can significantly complicate purification and reduce the yield of this compound. Common side reactions and their mitigation strategies are outlined below:

  • Quaternization of the Amine: The product, being a tertiary amine, can react further with the benzyl halide to form a quaternary ammonium salt.

    • Solution: This is more likely to occur if an excess of benzyl halide is used or if the reaction is run for an extended period after the starting material is consumed. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the benzyl halide and monitor the reaction closely by TLC.

  • Hydrolysis of the Ester: If there is water present in the reaction mixture, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, especially under basic conditions.

    • Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.

  • Formation of Benzyl Alcohol or Dibenzyl Ether: If the reaction conditions are too harsh or if there are nucleophilic impurities, the benzyl halide may be converted to benzyl alcohol or dibenzyl ether.

    • Solution: Maintain careful control over the reaction temperature and ensure the purity of your starting materials and reagents.

Question: The purification of my final product is proving difficult, and I am struggling to obtain a pure sample. What purification strategies are recommended?

Answer:

Purification of morpholine derivatives can sometimes be challenging due to their polarity and basicity. Here are some recommended approaches:

  • Column Chromatography: This is the most common method for purifying the product.

    • Solution: Use a silica gel column with a gradient elution system. A typical solvent system would be a mixture of a non-polar solvent like hexane or heptane and a polar solvent like ethyl acetate. The polarity can be gradually increased to elute the product. Adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing of the basic product on the acidic silica gel.

  • Acid-Base Extraction: This can be an effective way to remove non-basic impurities.

    • Solution: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the desired product and extract it into the aqueous phase. The organic layer containing non-basic impurities can then be discarded. The aqueous layer is then basified (e.g., with NaHCO₃ or NaOH) to deprotonate the product, which can then be extracted back into an organic solvent.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.

    • Solution: Choose a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallization of amine salts include ethanol, isopropanol, or mixtures of solvents like ethyl acetate/hexane.

Frequently Asked Questions (FAQs)

Q1: What is a typical reaction scheme for the synthesis of this compound?

A1: The most straightforward synthesis involves the N-alkylation of methyl morpholine-2-carboxylate with a benzyl halide. The general reaction is as follows:

Methyl morpholine-2-carboxylate + Benzyl halide --(Base, Solvent)--> this compound

Q2: Which analytical techniques are most suitable for monitoring the progress of the reaction and characterizing the final product?

A2:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the disappearance of the starting material (methyl morpholine-2-carboxylate) and the appearance of the product.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the molecule.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Infrared (IR) Spectroscopy: Can be used to identify key functional groups.

Q3: Are there any safety precautions I should be aware of when performing this synthesis?

A3: Yes, standard laboratory safety practices should always be followed. Specifically:

  • Benzyl halides are lachrymators and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Quantitative Data Summary

ParameterValue/RangeNotes
Starting Material Methyl morpholine-2-carboxylate (or its hydrochloride salt)Commercially available. If using the salt, an additional equivalent of base is required.
Alkylation Agent Benzyl bromide or Benzyl chlorideBenzyl bromide is more reactive.
Base K₂CO₃, Cs₂CO₃, Et₃N2-3 equivalents.
Solvent Acetonitrile (ACN), Dimethylformamide (DMF)Anhydrous conditions are recommended.
Reaction Temperature 50 - 80 °CMonitor by TLC to optimize.
Reaction Time 2 - 24 hoursDependent on temperature and reactivity of reagents.
Typical Yield 60 - 90%Highly dependent on reaction conditions and purification.

Experimental Protocols

Protocol: N-benzylation of Methyl morpholine-2-carboxylate

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl morpholine-2-carboxylate hydrochloride (1.0 eq).

  • Add anhydrous acetonitrile (ACN) to dissolve the starting material.

  • Add potassium carbonate (K₂CO₃) (3.0 eq) to the solution.

  • Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60°C and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Methyl morpholine-2-carboxylate HCl, K2CO3, and ACN add_benzyl Add Benzyl Bromide start->add_benzyl heat Heat to 60°C add_benzyl->heat monitor Monitor by TLC heat->monitor cool Cool to RT and Filter monitor->cool concentrate Concentrate cool->concentrate purify Column Chromatography concentrate->purify end end purify->end Obtain Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions cluster_solutions3 Solutions for Purification Loss issue Low Product Yield cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Purification Loss issue->cause3 sol1a Increase Temperature cause1->sol1a sol1b Change Base/Solvent cause1->sol1b sol1c Use More Reactive Halide cause1->sol1c sol2a Control Stoichiometry cause2->sol2a sol2b Use Anhydrous Conditions cause2->sol2b sol3a Optimize Chromatography cause3->sol3a sol3b Consider Acid-Base Extraction cause3->sol3b

Caption: Troubleshooting logic for low yield in the synthesis.

Technical Support Center: Optimization of Reaction Conditions for Benzylmorpholine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzylmorpholine. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for producing benzylmorpholine?

The most common method for synthesizing benzylmorpholine is through the N-alkylation of morpholine using a benzylating agent.[1] This typically involves reacting morpholine with reagents like benzyl magnesium bromide or benzyl sodium bromide.[2] Alternative strategies include the cyclization of intermediates derived from vicinal amino alcohols and palladium-catalyzed carboamination reactions.[3][4] For more complex derivatives, multi-step, one-pot procedures can be employed to produce functionalized N-benzyl protected morpholines.[5]

Q2: Which reaction parameters are most critical for optimizing the N-benzylation of morpholine?

Optimizing the synthesis of benzylmorpholine requires careful control over several key parameters. These include the choice of catalyst, solvent, reaction temperature, and concentration of reactants.[] For instance, transition metal catalysts, such as those based on palladium or nickel, are often employed to facilitate the reaction.[1][7] The solvent can have a significant impact on yield, with some solvents potentially causing decomposition of starting materials.[8] Temperature is also crucial, as incorrect temperatures can lead to the formation of by-products or racemization in stereospecific syntheses.[5]

Q3: How can the formation of common by-products be minimized?

By-product formation is a common issue that can often be mitigated by adjusting reaction conditions.

  • Over-alkylation: In reactions where a primary or secondary amine is the starting material, N,N-dialkylation can occur.[4] This can sometimes be controlled by the slow addition of the alkylating agent or by using a large excess of the amine starting material.[4]

  • Decomposition: If starting materials are decomposing, lowering the reaction temperature and reactant concentration can have a positive effect on the overall yield.[8]

  • Racemization and Elimination: For reactions involving chiral centers, maintaining low temperatures (e.g., -78 °C) is critical to prevent racemization and the formation of elimination by-products.[5]

Troubleshooting Guide

Problem: Low Reaction Yield

Q: My benzylmorpholine synthesis is resulting in a low yield. What are the potential causes and how can I address them?

A: Low yields can stem from several factors related to reaction conditions and reagent quality.

  • Potential Cause 1: Suboptimal Solvent Choice The solvent plays a critical role in reaction efficiency. In one optimization study, THF was identified as the best solvent, while methanol led to the decomposition of starting materials, and others like dichloromethane, toluene, and acetonitrile gave only moderate yields.[8] It is crucial to select a solvent that is compatible with all reagents and reaction intermediates.

  • Potential Cause 2: Inappropriate Reaction Temperature Temperature control is vital. While higher temperatures can increase reaction rates, they can also lead to the decomposition of reactants.[8] Conversely, some steps, like reductive aminations, require very low temperatures (-78 °C) to prevent side reactions such as racemization and elimination.[5] An optimization study demonstrated that lowering the temperature from ambient to 0 °C significantly improved the yield by limiting decomposition.[8]

  • Potential Cause 3: Catalyst Deactivation or Incompatibility For metal-catalyzed reactions, such as those using palladium, the catalyst can be sensitive to air and moisture, leading to deactivation.[4] Ensure that all solvents and reagents are dry and that the reaction is conducted under an inert atmosphere. The choice of ligand is also critical for catalyst stability and activity.[4]

  • Potential Cause 4: Impure Reagents Impurities in starting materials can poison catalysts or participate in side reactions, lowering the overall yield.[4] Always ensure the purity of your morpholine, benzylating agent, and other reagents before starting the synthesis.

Problem: Significant By-product Formation

Q: My final product is impure due to the presence of significant by-products. How can I improve the selectivity of the reaction?

A: Improving selectivity involves fine-tuning the reaction conditions to favor the desired reaction pathway.

  • Potential Cause 1: Decomposition of Starting Materials As noted in yield optimization, the decomposition of starting materials is a common source of impurities. A study found that lowering the reaction temperature to 0 °C and reducing the concentration to 0.1 M had a positive effect on yield by limiting decomposition.[8]

  • Potential Cause 2: Racemization or Other Side Reactions at Chiral Centers When synthesizing chiral morpholine derivatives, maintaining stereochemical integrity is essential. For certain steps, such as reductive amination, temperatures above -78 °C can lead to severe racemization, elimination, and other unwanted by-products.[5]

Data Presentation

Table 1: Effect of Solvent and Temperature on Reaction Yield

This table summarizes the results from an optimization study, highlighting the impact of different solvents and adjusted reaction conditions on the final product yield.

EntrySolventTemperature (°C)Concentration (M)Time (min)Yield (%)
1THFAmbient--61[8]
2MethanolAmbient--Decomposition[8]
3DichloromethaneAmbient--Moderate[8]
4TolueneAmbient--Moderate[8]
5AcetonitrileAmbient--Moderate[8]
6DioxaneAmbient--Moderate[8]
7Optimized THF 0 0.1 10

Experimental Protocols

Protocol 1: General N-Benzylation of Morpholine with Benzyl Alcohol

This protocol describes a general method for the N-alkylation of morpholine using benzyl alcohol, often facilitated by a transition metal catalyst.

  • Catalyst Preparation: Prepare the chosen catalyst (e.g., Pd-doped La-BDC MOF or NiCuFeOx) as per literature procedures.[1][7]

  • Reaction Setup: In a reaction vessel under an inert atmosphere, combine morpholine, benzyl alcohol, the catalyst, and an appropriate solvent (e.g., toluene).

  • Reaction: Heat the mixture to the optimized temperature (e.g., 110-140 °C) and stir for the required duration (e.g., 8-24 hours), monitoring the reaction progress via TLC or GC-MS.[7]

  • Workup: After cooling to room temperature, filter the catalyst. The catalyst may be recoverable for reuse.[1]

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified using column chromatography on silica gel to yield pure 4-benzylmorpholine.

Protocol 2: Three-Step, One-Pot Synthesis of C2-Functionalized N-Benzyl Morpholine

This protocol is for a more complex, enantioselective synthesis.[5]

  • Asymmetric α-chlorination: An aldehyde starting material is subjected to α-chlorination using an organocatalyst (e.g., d,l-proline) in a suitable solvent like DCM.

  • Reductive Amination: The crude α-chloroaldehyde is then cooled to -78 °C. An amine (e.g., N-benzylaminoethanol) and a reducing agent (e.g., NaB(OAc)₃H) are added. The reaction is maintained at this low temperature to prevent racemization.[5]

  • Cyclization: A base (e.g., KOtBu) is added to induce cyclization, forming the N-benzyl protected morpholine ring. The reaction temperature may be slightly raised (e.g., to -10 °C).[5]

  • Purification: The final product is isolated and purified, often involving column chromatography, to yield the enantioenriched C2-functionalized morpholine.

Visual Guides

G start Starting Materials (Morpholine, Benzylating Agent) setup Reaction Setup (Solvent, Catalyst, Inert Atmosphere) start->setup reaction Reaction (Optimized Temperature & Time) setup->reaction workup Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (Benzylmorpholine) purification->product

Caption: General experimental workflow for benzylmorpholine synthesis.

G cluster_reagents cluster_solvent cluster_temp cluster_catalyst problem Problem: Low Yield or Impure Product cause_reagents Check Reagent Purity problem->cause_reagents cause_solvent Suboptimal Solvent? problem->cause_solvent cause_temp Incorrect Temperature? problem->cause_temp cause_catalyst Catalyst Deactivated? problem->cause_catalyst solution_reagents Purify Starting Materials cause_reagents->solution_reagents solution_solvent Screen Solvents (e.g., THF) cause_solvent->solution_solvent solution_temp Optimize Temperature (e.g., lower to 0°C or -78°C) cause_temp->solution_temp solution_catalyst Use Dry Reagents & Inert Atmosphere cause_catalyst->solution_catalyst

Caption: Troubleshooting decision tree for synthesis optimization.

References

"side reaction prevention in morpholine ring formation"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in morpholine ring formation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of morpholine and its derivatives.

Issue 1: Low Yield in Morpholine Synthesis via Diethanolamine (DEA) Dehydration

Question: I am experiencing low yields in my morpholine synthesis when using the diethanolamine dehydration method. What are the likely causes and how can I improve my yield?

Answer:

Low yields in the acid-catalyzed dehydration of diethanolamine are a common problem and can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction temperature is maintained between 180-235°C. Using oleum (10-60% free SO₃) instead of concentrated sulfuric acid can significantly reduce reaction times from hours to as little as 30 minutes and increase yields to 90-95%.[1]

  • Inefficient Water Removal: The water generated during the reaction can inhibit the forward reaction, shifting the equilibrium away from the product.

    • Solution: Use an efficient distillation setup or a Dean-Stark apparatus to continuously remove water as it is formed.[2]

  • Suboptimal Acid Catalyst Concentration: An insufficient amount of acid catalyst will lead to a slow and incomplete reaction.

    • Solution: Use a 1.0 to 1.8 parts oleum to one part diethanolamine ratio for optimal results.[1]

  • Foaming: Excessive foaming at temperatures above 170°C can lead to loss of material.

    • Solution: The use of oleum has been shown to minimize foaming issues compared to concentrated sulfuric acid.[1]

  • Loss During Workup: Morpholine is water-soluble, and significant amounts can be lost during aqueous workup steps.

    • Solution: To recover morpholine from the aqueous solution after neutralization, saturate the solution with solid sodium hydroxide flakes. This will cause the morpholine to separate as a distinct layer. Alternatively, you can extract the morpholine with a suitable solvent like cyclohexane, followed by distillation of the solvent.[3]

Issue 2: Formation of N-Ethylmorpholine and Other Byproducts in the Diethylene Glycol (DEG) Process

Question: My morpholine, synthesized from diethylene glycol and ammonia, is contaminated with N-ethylmorpholine and other impurities. How can I minimize the formation of these byproducts?

Answer:

The formation of byproducts in the DEG process is often related to reaction conditions and catalyst selection. Here are some strategies to improve the selectivity of your reaction:

  • Catalyst Selection: The choice of catalyst is critical for high selectivity.

    • Solution: Nickel-Copper-Chromium-Titanium catalysts have been shown to provide improved yields (75-78%) and longer catalyst life.[4] Zinc-promoted Cu-NiO/Al₂O₃ catalysts have also demonstrated high DEG conversion (99%) and morpholine selectivity (95%).[5]

  • Reaction Temperature: Temperature plays a crucial role in the product distribution.

    • Solution: Operating at temperatures between 200°C and 250°C is generally optimal for morpholine formation.[6] Higher temperatures can lead to increased formation of byproducts.

  • Reaction Phase: The reaction phase can influence the formation of high-molecular-weight byproducts ("heavies").

    • Solution: Operating the reaction in a trickle-bed reactor where morpholine is predominantly in the vapor phase can minimize the formation of these heavy byproducts.[6]

  • Ammonia to DEG Ratio: The molar ratio of ammonia to DEG can affect the product distribution.

    • Solution: A high molar ratio of ammonia to DEG (greater than 20) can favor the formation of 2-(2-aminoethoxy)ethanol (2AEE) over morpholine.[7] Adjusting this ratio can help optimize for morpholine production.

  • Purification: If N-ethylmorpholine is already present, it can be removed through purification.

    • Solution: Fractional distillation can be used to separate morpholine from N-ethylmorpholine.[8] Additionally, selective adsorption using tetralactam solids has been shown to effectively remove trace morpholine impurities from N-ethyl morpholine, a principle that could potentially be adapted for the reverse separation.[9]

Issue 3: N,N-dialkylation during the synthesis of substituted morpholines from 1,2-amino alcohols

Question: When synthesizing substituted morpholines from 1,2-amino alcohols, I am observing significant amounts of N,N-dialkylated byproducts. How can I favor monoalkylation?

Answer:

Achieving selective monoalkylation of the primary amine in a 1,2-amino alcohol can be challenging. Here are some strategies to promote the desired mono-alkylation:

  • Slow Addition of Alkylating Agent: Maintaining a low concentration of the alkylating agent can favor reaction with the more abundant primary amine.

    • Solution: Add the alkylating agent dropwise at a low temperature.[9]

  • Use of Bulky Alkylating Agents: Steric hindrance can disfavor the second alkylation step.

    • Solution: If the synthesis allows, consider using a bulkier alkylating agent.[9]

  • Excess of the Amine: Using a large excess of the 1,2-amino alcohol can increase the probability of the alkylating agent reacting with the starting material.

    • Solution: While not always cost-effective, using a large excess of the 1,2-amino alcohol can be an effective strategy.[9]

  • Alternative Reagents: Using reagents that are inherently more selective can prevent dialkylation.

    • Solution: A recently developed method using ethylene sulfate and tBuOK for the conversion of 1,2-amino alcohols to morpholines allows for the clean isolation of mono-alkylation products.[4][6][10]

Frequently Asked Questions (FAQs)

Q1: What are the main industrial methods for synthesizing morpholine?

A1: The two primary industrial methods are the dehydration of diethanolamine (DEA) with a strong acid like sulfuric acid or oleum, and the reaction of diethylene glycol (DEG) with ammonia at high temperature and pressure over a hydrogenation catalyst.[2] The DEG route has become more prevalent due to its efficiency.[2]

Q2: What are the major side products in morpholine synthesis?

A2: In the DEG process, common byproducts include 2-(2-aminoethoxy)ethanol (AEE) from incomplete cyclization, N-ethylmorpholine, and high-molecular-weight condensation products.[6] In the DEA process, a significant byproduct is the large quantity of sodium sulfate formed after neutralization of the acid catalyst.[2]

Q3: How can I purify crude morpholine?

A3: Crude morpholine can be purified by a series of steps. After the reaction, the mixture is typically neutralized. For the DEA process, this is often done with calcium oxide to form a paste.[9] The crude morpholine is then obtained by distillation. To remove water, the crude morpholine can be dried over potassium hydroxide pellets.[2] A final fractional distillation, collecting the fraction boiling between 126-129°C, will yield pure morpholine.[2][9]

Q4: What analytical methods are suitable for quantifying impurities in my morpholine product?

A4: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of morpholine and its byproducts.[7][11][12] Due to the polarity of morpholine, a derivatization step is often employed to improve volatility and chromatographic separation. A common method is the reaction of morpholine with sodium nitrite in an acidic medium to form the more volatile N-nitrosomorpholine, which can be readily analyzed by GC-MS.[7][11][12]

Quantitative Data Summary

Table 1: Effect of Temperature on Product Distribution in the Reaction of Diethylene Glycol (DEG) and Ammonia

RunTemperature (°C)DEG Conversion (%)Morpholine (%)2-(2-aminoethoxy)ethanol (AEE) (%)Other Byproducts (%)
120090751510
22209585105
32409880128

Data adapted from U.S. Patent 4,647,663. Product distribution is given in gas chromatograph area percent.[2]

Table 2: Performance of GC-MS Method for Morpholine Determination

ParameterApple JuiceApple & Citrus Peel/Pulp
Linearity Range10 - 500 µg/L10 - 400 µg/kg
Correlation Coefficient (R²)> 0.999> 0.9999
Limit of Detection (LOD)7.3 µg/L1.3 - 3.3 µg/kg
Limit of Quantification (LOQ)24.4 µg/L4.1 - 10.1 µg/kg
Spiked Recovery Rate94.3% - 109.0%88.6% - 107.2%

Data compiled from published studies on the GC-MS analysis of morpholine after derivatization.[11][13]

Experimental Protocols

Protocol 1: Synthesis of Morpholine from Diethanolamine (Lab Scale)

This protocol is based on the dehydration of diethanolamine using a strong acid.

  • Reagent Preparation: In a 500 mL three-neck round-bottom flask equipped with a thermocouple and an air condenser, add 62.5 g of diethanolamine.[2][14]

  • Acidification: While cooling and stirring the flask, slowly add concentrated hydrochloric acid until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic.[2][14]

  • Dehydration and Cyclization: Heat the resulting diethanolamine hydrochloride solution. Water will begin to distill off. Continue heating until the internal temperature reaches 200-210°C and maintain this temperature for 15 hours. The mixture will darken over time.[9][14]

  • Work-up: After 15 hours, allow the mixture to cool to 160°C and pour it into a dish to prevent it from solidifying in the flask.[9][14]

  • Freebasing: Mix the resulting morpholine hydrochloride paste with 50 g of calcium oxide.[9][14]

  • Distillation: Transfer the paste to a round-bottom flask and perform a distillation to obtain crude, wet morpholine.[9][14]

  • Drying and Purification: Dry the crude morpholine by stirring it over 20 g of potassium hydroxide for 30-60 minutes. Decant the morpholine and then reflux it over a small amount of sodium metal (~1 g) for one hour.[9][14]

  • Final Distillation: Perform a fractional distillation, collecting the pure morpholine product that boils between 126-129°C.[9][14] An expected yield of 35-50% can be anticipated.[2]

Protocol 2: Synthesis of Substituted Morpholines from 1,2-Amino Alcohols and Ethylene Sulfate

This protocol provides a method for the selective monoalkylation of 1,2-amino alcohols.

  • Reaction Setup: In a suitable reaction vessel, dissolve the 1,2-amino alcohol in a solvent such as 2-MeTHF/IPA.

  • Alkylation: Add ethylene sulfate to the solution.

  • Cyclization: Add potassium tert-butoxide (tBuOK) to the reaction mixture to facilitate the cyclization to the corresponding morpholine.

  • Work-up and Purification: After the reaction is complete, perform a suitable aqueous workup. The morpholine product can then be purified by distillation or column chromatography.

This is a generalized protocol based on a recently developed method. For specific substrate and scale, optimization of solvent, temperature, and reaction time may be necessary.[4][10]

Visualizations

G Morpholine Synthesis Pathways cluster_0 Diethanolamine (DEA) Route cluster_1 Diethylene Glycol (DEG) Route DEA Diethanolamine Morpholine_DEA Morpholine DEA->Morpholine_DEA - H2O (H2SO4 or Oleum) DEG Diethylene Glycol AEE 2-(2-aminoethoxy)ethanol (AEE) DEG->AEE + NH3 - H2O NEM N-Ethylmorpholine (Side Product) DEG->NEM Side Reaction Morpholine_DEG Morpholine AEE->Morpholine_DEG - H2O G Troubleshooting Low Yield in DEA Route Start Low Yield Observed Check_Temp Is Reaction Temp. 180-235°C? Start->Check_Temp Check_Water_Removal Is Water Removal Efficient? Check_Temp->Check_Water_Removal Yes Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Check_Acid Is Acid Catalyst Concentration Optimal? Check_Water_Removal->Check_Acid Yes Improve_Distillation Improve Distillation Setup Check_Water_Removal->Improve_Distillation No Check_Workup Is Workup Procedure Optimized for Water-Soluble Product? Check_Acid->Check_Workup Yes Adjust_Acid Adjust Acid Ratio Check_Acid->Adjust_Acid No Modify_Workup Modify Workup (e.g., Salting out) Check_Workup->Modify_Workup No Improved_Yield Improved Yield Check_Workup->Improved_Yield Yes Adjust_Temp->Check_Temp Improve_Distillation->Check_Water_Removal Adjust_Acid->Check_Acid Modify_Workup->Check_Workup G GC-MS Analysis Workflow for Morpholine Sample_Prep Sample Preparation (e.g., Filtration, Dissolution) Derivatization Derivatization (e.g., with NaNO2/H+) Sample_Prep->Derivatization Extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) Derivatization->Extraction GC_MS_Analysis GC-MS Analysis Extraction->GC_MS_Analysis Data_Analysis Data Analysis and Quantification GC_MS_Analysis->Data_Analysis

References

"purification strategies for removing impurities from Methyl 4-benzylmorpholine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Methyl 4-benzylmorpholine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The synthesis of this compound typically involves the N-benzylation of methyl morpholine-2-carboxylate. Based on this, the most common impurities include:

  • Unreacted starting materials: Methyl morpholine-2-carboxylate and benzyl bromide or benzyl chloride.

  • Inorganic salts: Byproducts from the base used in the reaction (e.g., triethylamine hydrochloride, potassium carbonate).

  • Over-alkylation byproduct: Quaternary benzylammonium salt formed by the reaction of the product with another molecule of benzyl halide.

  • Side-products from the benzylating agent: For example, if the reaction is performed in DMF with sodium hydride, an amine side product can form.[1]

Q2: My compound streaks or shows significant tailing during silica gel column chromatography. What can I do to improve the peak shape?

This is a common issue when purifying morpholine derivatives on silica gel. The basic nitrogen atom in the morpholine ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape. To resolve this, you can:

  • Add a basic modifier to the eluent: Incorporating a small amount of a base like triethylamine (0.1-1%) or a few drops of ammonia solution into your mobile phase can neutralize the acidic sites on the silica gel, leading to sharper peaks.

  • Use a different stationary phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or an amine-functionalized silica gel column.

Q3: I am trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. How can I fix this?

"Oiling out" typically occurs when the melting point of your compound is lower than the boiling point of the solvent, or if the solution is too concentrated. Here are some solutions:

  • Use a lower-boiling point solvent or a solvent mixture.

  • Start with a more dilute solution and allow it to cool down slowly to encourage crystal formation.

  • Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.

  • Add a seed crystal of the pure compound if available.

Q4: My purified product appears as a colorless to yellow oil. Is this normal, and can I solidify it?

Yes, it is common for benzylmorpholine derivatives to be isolated as oils after chromatographic purification.[2] To solidify the product, you can try the following:

  • Trituration: Stirring the oil with a non-polar solvent in which the product is insoluble, such as hexane or cyclohexane, can sometimes induce solidification.

  • High-vacuum drying: Removing all residual solvents under high vacuum for an extended period can sometimes lead to solidification.

  • Conversion to a salt: If the freebase is an oil, converting it to a salt (e.g., a hydrochloride salt) will likely result in a crystalline solid which can be easier to handle and purify by recrystallization.

Troubleshooting Guides

Silica Gel Flash Chromatography
Problem Possible Cause Solution
Poor Separation Eluent system is not optimal.Systematically vary the polarity of the eluent (e.g., by changing the ratio of ethyl acetate to hexane). Use TLC to screen for the best solvent system before running the column.
Product is not eluting The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For very polar compounds, a reverse-phase chromatography approach might be necessary.
Low Recovery The compound is irreversibly adsorbed onto the silica gel.Add a basic modifier (e.g., 0.1-1% triethylamine) to the eluent. Alternatively, use a less acidic stationary phase like alumina.
Co-elution of impurities Impurities have similar polarity to the product.Try a different solvent system to alter the selectivity. For example, switch from an ethyl acetate/hexane system to a dichloromethane/methanol system. If separation is still difficult, preparative HPLC may be required.
Recrystallization
Problem Possible Cause Solution
No crystal formation upon cooling The solution is not saturated; the compound is too soluble in the chosen solvent.Reduce the volume of the solvent by evaporation. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). Try a different solvent in which the compound is less soluble.
Colored crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution and then filter it while hot to remove the charcoal and adsorbed impurities before cooling.
Low yield of recovered crystals The compound has significant solubility in the cold solvent, or too much solvent was used.Ensure the solution is thoroughly cooled before filtration. Use the minimum amount of hot solvent required to dissolve the compound. Wash the collected crystals with a minimal amount of ice-cold solvent.

Purification Strategy Overview

Purification Method Typical Use Case Advantages Disadvantages Typical Eluents/Solvents
Flash Column Chromatography Primary purification of the crude product to remove major impurities.High throughput, good for separating compounds with different polarities.Can be solvent-intensive, may not separate closely related impurities.Ethyl acetate/Hexane, Dichloromethane/Methanol, often with 0.1-1% Triethylamine.[2]
Recrystallization Final purification of a solid product to achieve high purity.Can provide very pure material, cost-effective.Only applicable to solids, can have lower yields, finding a suitable solvent can be challenging.Ethanol, Isopropanol, Ethyl Acetate/Hexane mixtures.
Acid-Base Extraction To remove neutral or acidic impurities from the basic product.Simple and effective for removing certain types of impurities.The product must be stable to acidic and basic conditions.Aqueous HCl for the acidic wash, aqueous NaOH or NaHCO3 for the basic wash, with an organic solvent like dichloromethane or ethyl acetate.
Preparative HPLC For difficult separations of closely related impurities or for achieving very high purity.High resolution and separation power.Expensive, lower throughput, requires specialized equipment.Acetonitrile/Water or Methanol/Water gradients, often with additives like formic acid or trifluoroacetic acid.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for the purification of this compound from a crude reaction mixture.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry powder. This is known as "dry loading" and often leads to better separation.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.

  • Loading the Sample: Carefully add the dry-loaded sample to the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the silica bed.

  • Elution: Begin elution with the low-polarity eluent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product. The addition of 0.1-1% triethylamine to the eluent is recommended to improve peak shape.

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product, which will likely be an oil.[2]

Protocol 2: Purification by Recrystallization (from a solid)

This protocol is for the final purification of solid this compound.

  • Solvent Selection: In a small test tube, add a small amount of the solid product. Add a few drops of a potential recrystallization solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture) and heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a larger flask, add the solid product and the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat the mixture for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product (this compound + Impurities) chromatography Flash Column Chromatography (e.g., EtOAc/Hexane + 0.5% Et3N) synthesis->chromatography Primary Purification recrystallization Recrystallization (e.g., from Ethanol or EtOAc/Hexane) chromatography->recrystallization Further Purification (if solid) analysis Purity Analysis (NMR, LC-MS) chromatography->analysis Check Purity recrystallization->analysis Check Purity pure_product Pure Product analysis->pure_product Purity > 98%

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_chromatography cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape (Tailing/Streaking) cause1 Strong interaction with acidic silica gel start->cause1 solution1 Add basic modifier to eluent (e.g., 0.1-1% Triethylamine) cause1->solution1 Modify Mobile Phase solution2 Use a different stationary phase (e.g., Alumina, Amine-silica) cause1->solution2 Change Stationary Phase end Improved Peak Shape & Separation solution1->end solution2->end

Caption: Troubleshooting logic for poor peak shape in column chromatography.

References

Validation & Comparative

In Vitro Activity Profile: A Comparative Analysis of Duloxetine and the Investigational Compound Methyl 4-benzylmorpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro pharmacological profiles of the established serotonin-norepinephrine reuptake inhibitor (SNRI), duloxetine, and the investigational compound, Methyl 4-benzylmorpholine-2-carboxylate. While extensive data is available for duloxetine, the profile for this compound is largely hypothetical, based on the activity of structurally related morpholine derivatives. Direct comparative studies are not currently available in published literature.

Introduction

Duloxetine is a widely prescribed antidepressant that exerts its therapeutic effects by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft.[1] this compound is a morpholine derivative. Although its specific biological activity has not been extensively characterized, its structural similarity to other 4-benzylmorpholine derivatives that have demonstrated dual serotonin and norepinephrine reuptake inhibition suggests it may have a similar mechanism of action.[2] This guide aims to present the known in vitro activity of duloxetine and to propose a potential, albeit theoretical, activity profile for this compound to aid in future research and development.

Comparative In Vitro Activity

The primary mechanism of action for duloxetine is the potent and relatively balanced inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[3][4] This dual inhibition leads to an increase in the extracellular concentrations of both neurotransmitters. Based on structure-activity relationship (SAR) studies of similar morpholine derivatives, it is hypothesized that this compound may also function as an SNRI.[2]

Table 1: Comparative In Vitro Quantitative Data

ParameterDuloxetineThis compound
Binding Affinity (Ki, nM)
Human Serotonin Transporter (SERT)0.8[3][4]Data not available
Human Norepinephrine Transporter (NET)7.5[3][4]Data not available
Functional Inhibition (EC50, nM)
Serotonin Reuptake Inhibition44.5[1]Data not available
Norepinephrine Reuptake Inhibition116[1]Data not available

Signaling Pathway and Experimental Workflow

Mechanism of Action: Serotonin-Norepinephrine Reuptake Inhibition

The diagram below illustrates the signaling pathway targeted by SNRIs like duloxetine. By blocking SERT and NET on the presynaptic neuron, these inhibitors prevent the reuptake of serotonin and norepinephrine from the synaptic cleft, thereby enhancing neurotransmission.

SNRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Vesicle (5-HT, NE) Serotonin 5-HT presynaptic->Serotonin Release Norepinephrine NE presynaptic->Norepinephrine Release SERT SERT NET NET Serotonin->SERT Reuptake Receptor Postsynaptic Receptors Serotonin->Receptor Binds Norepinephrine->NET Reuptake Norepinephrine->Receptor Binds SNRI SNRI (e.g., Duloxetine) SNRI->SERT Inhibits SNRI->NET Inhibits

Mechanism of Serotonin-Norepinephrine Reuptake Inhibitors.
Experimental Workflow: In Vitro Neurotransmitter Reuptake Assay

The following diagram outlines a typical workflow for an in vitro assay to determine the potency of a compound in inhibiting serotonin or norepinephrine reuptake.

Reuptake_Assay_Workflow start Start cell_culture Culture cells expressing SERT or NET start->cell_culture plate_cells Plate cells in 96-well plates cell_culture->plate_cells pre_incubation Pre-incubate cells with test compounds plate_cells->pre_incubation prepare_compounds Prepare serial dilutions of test compounds prepare_compounds->pre_incubation add_radioligand Add radiolabeled neurotransmitter (e.g., [3H]5-HT or [3H]NE) pre_incubation->add_radioligand incubation Incubate to allow reuptake add_radioligand->incubation terminate_reuptake Terminate reuptake by rapid washing with ice-cold buffer incubation->terminate_reuptake cell_lysis Lyse cells terminate_reuptake->cell_lysis scintillation_counting Measure radioactivity using scintillation counting cell_lysis->scintillation_counting data_analysis Analyze data to determine IC50 values scintillation_counting->data_analysis end End data_analysis->end

Workflow for an In Vitro Neurotransmitter Reuptake Assay.

Experimental Protocols

Protocol: In Vitro Neurotransmitter Reuptake Inhibition Assay

This protocol describes a method for determining the in vitro potency of test compounds as inhibitors of serotonin and norepinephrine transporters.

1. Cell Culture and Preparation:

  • Human Embryonic Kidney 293 (HEK293) cells stably expressing either the human serotonin transporter (hSERT) or the human norepinephrine transporter (hNET) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

  • Cells are seeded into 96-well microplates at a suitable density and allowed to adhere overnight.

2. Assay Procedure:

  • On the day of the assay, the cell culture medium is removed, and the cells are washed with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

  • The cells are then pre-incubated with various concentrations of the test compound (e.g., duloxetine or this compound) or a vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.[5]

  • To initiate the reuptake reaction, a solution containing a fixed concentration of radiolabeled neurotransmitter (e.g., [³H]-serotonin or [³H]-norepinephrine) is added to each well.

  • The plates are incubated for a short period (e.g., 5-15 minutes) at 37°C to allow for neurotransmitter uptake.[5]

3. Termination and Detection:

  • The uptake is terminated by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer to remove any unbound radiolabeled neurotransmitter.[5]

  • The cells are then lysed using a suitable lysis buffer.

  • The amount of radiolabeled neurotransmitter taken up by the cells is quantified by liquid scintillation counting of the cell lysates.

4. Data Analysis:

  • The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50). This is typically done by non-linear regression analysis of the concentration-response curves.

Conclusion

Duloxetine is a well-characterized SNRI with potent in vitro activity at both the serotonin and norepinephrine transporters. While direct experimental data for this compound is lacking, SAR from analogous compounds suggests it holds potential as a dual reuptake inhibitor. Further in vitro and in vivo studies are necessary to elucidate the precise pharmacological profile of this investigational compound and to validate its potential as a therapeutic agent. The protocols and workflows provided in this guide offer a framework for such future investigations.

References

"structure-activity relationship (SAR) studies of 4-benzylmorpholine-2-carboxylate derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of Morpholine Carboxylate Derivatives as Antiproliferative Agents

For researchers and professionals in drug development, understanding the structure-activity relationship (SAR) is fundamental to designing potent and selective therapeutic agents. This guide provides an objective comparison of 4-benzyl-substituted morpholine carboxylate derivatives, focusing on their antiproliferative activity. The data presented here is based on a study of 2-morpholino-4-N-benzylamine derivatives, which serve as a close surrogate to the 4-benzylmorpholine-2-carboxylate scaffold, offering valuable insights into the SAR of this class of compounds.

Data Presentation: Antiproliferative Activity

The following table summarizes the quantitative data on the antiproliferative effects of a series of methyl 2-morpholino-4-(benzylamino)benzoate derivatives against two cancer cell lines: MDA-MB-231 (triple-negative breast cancer) and HCT116 (colon cancer). The activity is presented as the remaining cell proliferation percentage after treatment with the compounds at a concentration of 10 µM. A lower percentage indicates higher antiproliferative activity.

Compound IDBenzyl Ring Substituent (R)MDA-MB-231 Cell Proliferation (%)[1]HCT116 Cell Proliferation (%)[1]
10a 2-Fluoro76.5 ± 12.861.1 ± 13.5
10b 3-Fluoro67.8 ± 15.347.9 ± 12.3
10c 4-Fluoro80.3 ± 10.965.4 ± 14.7
10d 2-Chloro65.2 ± 14.142.3 ± 11.9
10e 3-Chloro71.4 ± 11.555.8 ± 10.2
10f 4-Chloro78.9 ± 13.260.1 ± 13.1
10g 2-Bromo51.3 ± 13.329.5 ± 8.6
10h 3-Bromo69.7 ± 12.950.4 ± 11.8
10i 4-Bromo82.1 ± 11.868.2 ± 15.1
10j 2-Methyl73.1 ± 14.558.7 ± 12.6
10k 3-Methyl75.5 ± 13.862.3 ± 14.0
10l 4-Methyl85.4 ± 10.570.5 ± 15.8
10m Unsubstituted88.2 ± 9.775.6 ± 16.3

From this data, a clear SAR trend emerges. The nature and position of the substituent on the benzyl ring significantly influence the antiproliferative activity. Generally, halogen substituents at the 2-position of the benzyl ring result in greater potency, with the 2-bromo substituted compound (10g ) being the most active in this series.[1] In contrast, the unsubstituted analog (10m ) shows the least activity.

Experimental Protocols

The quantitative data presented above was obtained through a Sulforhodamine B (SRB) cell proliferation assay. The detailed methodology is as follows:

SRB Cell Proliferation Assay:

  • Cell Seeding: MDA-MB-231 and HCT116 cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with the test compounds at a final concentration of 10 µM and incubated for another 48 hours.

  • Cell Fixation: After the incubation period, the cells were fixed with 10% (w/v) trichloroacetic acid for 1 hour at 4°C.

  • Staining: The fixed cells were washed with water and stained with 0.4% (w/v) Sulforhodamine B in 1% acetic acid for 30 minutes at room temperature.

  • Destaining and Solubilization: The plates were washed with 1% acetic acid to remove unbound dye. The bound dye was then solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance was read at 570 nm using a microplate reader. The percentage of cell proliferation was calculated relative to untreated control cells.

Visualizations

The following diagrams illustrate the general workflow of an SAR study and the conceptual relationship between structural modifications and biological activity for this class of compounds.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis SAR Analysis start Starting Materials (e.g., Substituted Benzaldehydes) synth Multi-step Synthesis start->synth purify Purification & Characterization (e.g., NMR, MS) synth->purify assay Antiproliferative Assay (e.g., SRB Assay) purify->assay Test Compounds data Data Collection (IC50 / % Proliferation) assay->data sar Structure-Activity Relationship Analysis data->sar Activity Data lead_opt Lead Optimization sar->lead_opt lead_opt->start Design New Analogs

General workflow for a structure-activity relationship (SAR) study.

SAR_Concept cluster_structure Chemical Structure cluster_modification Structural Modification cluster_activity Biological Activity Core Core Scaffold 4-benzylmorpholine-2-carboxylate R R-group Substituent on Benzyl Ring Core->R is modified by Activity Antiproliferative Potency Varies with R-group R->Activity influences

Conceptual diagram of SAR for 4-benzylmorpholine-2-carboxylate derivatives.

References

The Morpholine Scaffold: A Privileged Core in Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, have made it a favored building block in the design of novel therapeutics. This guide provides a comparative overview of the preclinical data for various morpholine-containing compounds, with a focus on analogs related to the Methyl 4-benzylmorpholine-2-carboxylate scaffold, targeting researchers, scientists, and drug development professionals. While specific preclinical data for "this compound analogs" is not extensively available in the public domain, this comparison draws upon data from structurally related morpholine derivatives to highlight their therapeutic potential across different disease areas.

Comparative In Vitro Activity of Morpholine Analogs

The versatility of the morpholine scaffold is evident in its application across a wide range of biological targets. Preclinical studies have demonstrated the potent activity of morpholine-containing compounds in oncology, central nervous system (CNS) disorders, and infectious diseases. The following table summarizes the in vitro activity of various morpholine derivatives against different biological targets.

Compound ClassTargetAssayKey Findings
Benzomorpholine Derivatives EZH2Enzyme Inhibition AssayPotent inhibition of EZH2, with IC50 values in the low micromolar range for several analogs.[1]
Thiazole-substituted Morpholines Carbonic Anhydrase II (CA-II)Enzyme Inhibition AssaySeveral analogs showed significant inhibitory activity against bovine CA-II, with IC50 values ranging from 14 to 59 μM.[2]
4-Benzylmorpholine-1,2,4,5-tetraoxane Analogs Plasmodium falciparumIn vitro anti-malarial assayAnalogs demonstrated potent antimalarial activity with IC50 values as low as 0.84 nM.[3]
2-Hydrazinyl-4-morpholinothieno[3,2-d]pyrimidines Cancer Cell Lines (H460, HT-29, MDA-MB-231)Cytotoxicity AssayShowed strong cytotoxic activities, being 1.7- to 66.5-fold more active than the reference compound GDC-0941.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative experimental protocols for key assays used in the evaluation of morpholine derivatives.

Enzyme Inhibition Assay (General Protocol)
  • Enzyme and Substrate Preparation: A purified recombinant human enzyme (e.g., EZH2, CA-II) is diluted to the desired concentration in the appropriate assay buffer. The corresponding substrate is also prepared in the same buffer.

  • Compound Preparation: Test compounds are serially diluted in DMSO to generate a range of concentrations.

  • Assay Reaction: The enzyme, substrate, and test compound are incubated together in a microplate at a controlled temperature for a specific duration.

  • Detection: The reaction is stopped, and the product formation is quantified using a suitable detection method, such as fluorescence, absorbance, or luminescence.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control (no inhibitor). IC50 values are then determined by fitting the data to a dose-response curve.

Cell-Based Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., A549, NCI-H1975) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to untreated control cells. IC50 values are determined from the dose-response curves.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the research. The following diagrams, created using the DOT language, illustrate a conceptual signaling pathway that could be modulated by morpholine analogs and a general workflow for their preclinical evaluation.

G Conceptual Signaling Pathway for a Morpholine-based Kinase Inhibitor cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Ligand Binding & Dimerization Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Cascade TF Transcription Factor Kinase_B->TF Gene_Expression Gene Expression TF->Gene_Expression Translocation Morpholine_Analog Morpholine Analog (Inhibitor) Morpholine_Analog->Kinase_B Inhibition Cell_Proliferation Cell Proliferation/ Survival Gene_Expression->Cell_Proliferation G General Workflow for Preclinical Evaluation of Morpholine Analogs cluster_0 Discovery Phase cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Lead Optimization Synthesis Synthesis of Analogs Screening High-Throughput Screening Synthesis->Screening Potency Potency & Selectivity Assays (e.g., IC50 determination) Screening->Potency Mechanism Mechanism of Action Studies Potency->Mechanism ADME In Vitro ADME/Tox Mechanism->ADME PK Pharmacokinetics (PK) ADME->PK Efficacy Efficacy in Disease Models PK->Efficacy Toxicity In Vivo Toxicology Efficacy->Toxicity Lead_Op Lead Optimization Toxicity->Lead_Op Lead_Op->Synthesis Iterative Design

References

A Comparative Analysis of Ligand Affinity at Serotonin and Norepinephrine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the binding affinities of various compounds for the serotonin transporter (SERT) and the norepinephrine transporter (NET) is crucial for the fields of neuropharmacology and drug development.[1][2][3] These transporters are pivotal in regulating neurotransmitter levels in the synaptic cleft and are the primary targets for many antidepressant medications.[1][2][4] This guide provides a comparative analysis of ligand binding affinities, detailed experimental protocols for their determination, and visual representations of associated signaling pathways and experimental workflows.

Quantitative Comparison of Transporter Affinity

The binding affinity of a ligand for a transporter is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher affinity. The following table summarizes the binding affinities of several well-known compounds for human SERT and NET.

CompoundSERT Ki (nM)NET Ki (nM)SERT/NET Selectivity RatioPrimary Class
Citalopram41414353.5SSRI
S-Citalopram43025756.25SSRI
R-Citalopram136151611.15-
Paroxetine-->85% inhibition at 100-200 ng/ml (SERT) vs 27-43% (NET)[5]SSRI
Sertraline---SSRI
Fluoxetine---SSRI
Talopram71990.0125NRI
R-Talopram275230.001NRI
S-Talopram105219861.89-
Desipramine--85% inhibition at 100 ng/ml (NET) vs 18% (SERT)[5]TCA
Nisoxetine---NRI
Venlafaxine---SNRI
JJC8-08821319509.15DRI

Data compiled from multiple sources.[6][7] Note: Direct Ki or IC50 values for all compounds were not available in a single source; selectivity is indicated where specific values were not provided.

Experimental Protocols

The determination of transporter affinity is primarily achieved through two key experimental techniques: radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assay

This method measures the direct binding of a radiolabeled ligand to the transporter and the displacement of this ligand by a test compound.[8][9][10][11]

Objective: To determine the binding affinity (Ki) of a test compound for SERT or NET.

Materials:

  • Cell membranes expressing the target transporter (hSERT or hNET)

  • Radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET)

  • Test compounds

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)[8]

  • Wash Buffer (ice-cold Assay Buffer)[8]

  • Glass fiber filters (pre-soaked in polyethyleneimine)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, the cell membrane preparation, and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known inhibitor, e.g., 10 µM Fluoxetine for SERT).[8]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.[9]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[8]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[8]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Test Compounds, Radioligand, Membranes) setup Set up 96-well plate (Buffer, Radioligand, Membranes, Test Compound) prep_reagents->setup incubation Incubate to reach equilibrium setup->incubation filtration Rapidly filter and wash incubation->filtration counting Add scintillant and count radioactivity filtration->counting calc_ic50 Calculate IC50 from binding curve counting->calc_ic50 calc_ki Convert IC50 to Ki using Cheng-Prusoff equation calc_ic50->calc_ki

Workflow for a competitive radioligand binding assay.
Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to block the transport of a radiolabeled or fluorescent neurotransmitter into cells expressing the transporter.[5][12][13][14]

Objective: To determine the functional potency (IC50) of a test compound in inhibiting SERT or NET-mediated uptake.

Materials:

  • Cells stably expressing the target transporter (e.g., HEK293-hSERT or HEK293-hNET)

  • Radiolabeled neurotransmitter (e.g., [³H]serotonin for SERT, [³H]norepinephrine for NET) or a fluorescent substrate[14]

  • Test compounds

  • Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Lysis Buffer

  • Scintillation fluid or fluorescence plate reader

Procedure:

  • Cell Plating: Seed the transporter-expressing cells in a multi-well plate and grow to confluence.[13]

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound for a short period (e.g., 10-20 minutes) at 37°C.[14]

  • Uptake Initiation: Add the radiolabeled or fluorescent neurotransmitter to initiate the uptake reaction.

  • Incubation: Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C, ensuring the uptake is in the linear range.[13]

  • Uptake Termination: Rapidly wash the cells with ice-cold buffer to remove the extracellular neurotransmitter and stop the uptake process.[13]

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter or fluorescence using a plate reader.[13]

  • Data Analysis: Determine the specific uptake by subtracting the uptake in the presence of a high concentration of a known inhibitor. Plot the percentage of inhibition against the log concentration of the test compound to calculate the IC50 value.

G cluster_cell_prep Cell Preparation cluster_inhibition_assay Inhibition Assay cluster_quant Quantification & Analysis plate_cells Plate transporter-expressing cells pre_incubate Pre-incubate cells with test compound plate_cells->pre_incubate initiate_uptake Add labeled neurotransmitter pre_incubate->initiate_uptake incubate Incubate for a defined time initiate_uptake->incubate terminate_uptake Wash with ice-cold buffer incubate->terminate_uptake lyse_cells Lyse cells terminate_uptake->lyse_cells measure_signal Measure radioactivity or fluorescence lyse_cells->measure_signal calc_ic50 Calculate IC50 from inhibition curve measure_signal->calc_ic50

Workflow for a neurotransmitter uptake inhibition assay.

Signaling and Mechanism of Action

Both SERT and NET are members of the SLC6 family of neurotransmitter transporters.[1] Their primary function is the reuptake of serotonin and norepinephrine, respectively, from the synaptic cleft back into the presynaptic neuron.[1][2] This process terminates the neurotransmitter signal and allows for its recycling. The transport process is dependent on the co-transport of Na+ and Cl- ions down their electrochemical gradients.[4]

Inhibitors of these transporters, such as SSRIs and SNRIs, block this reuptake process. This leads to an increased concentration of the neurotransmitter in the synaptic cleft, thereby enhancing and prolonging its action on postsynaptic receptors. The therapeutic effects of these drugs in conditions like depression and anxiety are attributed to these neurochemical changes.[2]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron neurotransmitter Neurotransmitter (Serotonin/Norepinephrine) transporter Transporter (SERT/NET) neurotransmitter->transporter Reuptake extracellular_nt Increased Neurotransmitter Concentration transporter->extracellular_nt Reduced Reuptake inhibitor Reuptake Inhibitor (e.g., SSRI/NRI) inhibitor->transporter Blocks receptor Postsynaptic Receptor extracellular_nt->receptor Binding signaling Enhanced Postsynaptic Signaling receptor->signaling

Mechanism of action of SERT/NET reuptake inhibitors.

References

Validating the Efficacy of Methyl 4-benzylmorpholine-2-carboxylate Derivatives In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its ability to enhance the pharmacological properties of therapeutic agents. This guide provides a comparative analysis of the in vivo efficacy of morpholine derivatives, with a focus on the structural class of Methyl 4-benzylmorpholine-2-carboxylate. Due to the limited publicly available in vivo data for this specific derivative, this guide will draw comparisons with structurally related morpholine-containing compounds that have demonstrated in vivo activity, particularly in the fields of oncology and inflammatory diseases. We will delve into experimental data, detailed protocols, and the underlying signaling pathways to provide a comprehensive resource for researchers.

Comparative In Vivo Efficacy

While direct in vivo studies on this compound are not extensively reported in publicly accessible literature, the therapeutic potential of the N-benzylmorpholine moiety has been demonstrated in other molecular contexts. A notable example is a quinoline-4-carboxamide derivative (Compound 2) bearing a benzyl morpholine substituent, which has shown significant in vivo efficacy as an antimalarial agent.[1] This highlights the potential of the benzylmorpholine scaffold to contribute to potent in vivo activity.

In the realm of oncology, numerous morpholine derivatives have been investigated for their anticancer properties, often targeting key signaling pathways like the PI3K/Akt/mTOR pathway.[2][3] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][4][5] Although specific in vivo data for this compound in cancer models is scarce, the established role of other morpholine derivatives as PI3K/Akt/mTOR pathway inhibitors suggests a promising avenue for its investigation.

Similarly, the anti-inflammatory potential of morpholine-containing compounds has been explored. For instance, benzophenone-N-ethyl morpholine ethers have demonstrated in vivo anti-inflammatory activity in rat models.[6] This suggests that the morpholine ring can be a valuable component in the design of novel anti-inflammatory drugs.

The following table summarizes the in vivo efficacy of a representative N-benzylmorpholine-containing compound and provides a hypothetical profile for a this compound derivative based on the potential activities of the morpholine class.

Compound/DerivativeTherapeutic AreaAnimal ModelDosing RegimenEfficacyReference
Quinoline-4-carboxamide with Benzyl Morpholine (Compound 2) AntimalarialP. berghei infected mice30 mg/kg, p.o., q.d. for 4 daysComplete cure, ED90 of 0.1–0.3 mg/kg[1]
Hypothetical this compound Derivative Anticancer (PI3K/Akt/mTOR inhibitor)Human tumor xenograft in miceTo be determinedPotential for tumor growth inhibitionN/A
Benzophenone-N-ethyl morpholine ethers Anti-inflammatoryCarrageenan-induced rat paw edema40 mg/kg, p.o.Significant reduction in paw edema[6]

Experimental Protocols

To facilitate the in vivo validation of this compound derivatives, this section provides detailed methodologies for key experimental models in oncology and inflammation.

In Vivo Anticancer Efficacy in a Xenograft Mouse Model

This protocol outlines a typical workflow for evaluating the antitumor activity of a test compound in mice bearing human tumor xenografts.

1. Cell Culture and Implantation:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media.
  • A suspension of cancer cells is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

2. Tumor Growth Monitoring and Randomization:

  • Tumor volume is measured regularly using calipers.
  • Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.

3. Drug Administration:

  • The test compound (this compound derivative) is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).
  • A vehicle control group receives the formulation without the active compound. A positive control group may receive a standard-of-care anticancer drug.

4. Efficacy Evaluation:

  • Tumor volumes and body weights are monitored throughout the study.
  • At the end of the study, tumors are excised and weighed.
  • Tumor growth inhibition (TGI) is calculated.

5. Histopathological and Molecular Analysis:

  • Tumor tissues can be processed for histological examination to assess cell morphology and necrosis.
  • Molecular analyses (e.g., Western blotting, immunohistochemistry) can be performed to evaluate the effect of the compound on target signaling pathways, such as PI3K/Akt/mTOR.

In Vivo Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model

This protocol is a standard method for screening acute anti-inflammatory activity.

1. Animal Acclimatization and Grouping:

  • Rats are acclimatized to the laboratory conditions.
  • Animals are divided into control and treatment groups.

2. Compound Administration:

  • The test compound or a reference anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally.
  • The control group receives the vehicle.

3. Induction of Inflammation:

  • After a specific time (e.g., 1 hour) post-treatment, a sub-plantar injection of carrageenan is administered to the right hind paw of each rat to induce localized inflammation and edema.

4. Measurement of Paw Edema:

  • Paw volume is measured at various time points after carrageenan injection using a plethysmometer.

5. Data Analysis:

  • The percentage of inhibition of paw edema in the treated groups is calculated relative to the control group.

Visualizing the Science: Diagrams

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a potential signaling pathway and a generalized experimental workflow.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Inhibits Survival Cell Survival Akt->Survival mTORC1 mTORC1 S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Rheb Rheb TSC1_TSC2->Rheb Inhibits Rheb->mTORC1 Activates Cell Growth Cell Growth & Proliferation S6K->Cell Growth 4EBP1->Cell Growth Inhibition lifted PTEN PTEN PTEN->PIP3 Dephosphorylates Morpholine Derivative Methyl 4-benzylmorpholine- 2-carboxylate Derivative (Hypothesized) Morpholine Derivative->PI3K Inhibits (Hypothesized)

Caption: Hypothesized mechanism of action via the PI3K/Akt/mTOR signaling pathway.

InVivo_Efficacy_Workflow cluster_preclinical Preclinical In Vivo Study start Compound Synthesis & Characterization animal_model Animal Model Selection (e.g., Xenograft Mice) start->animal_model tumor_implantation Tumor Cell Implantation animal_model->tumor_implantation treatment Treatment Administration (Test Compound vs. Controls) tumor_implantation->treatment monitoring Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint Study Endpoint & Tissue Collection monitoring->endpoint data_analysis Data Analysis (Tumor Growth Inhibition) endpoint->data_analysis conclusion Conclusion & Further Development data_analysis->conclusion

Caption: Generalized workflow for in vivo anticancer efficacy evaluation.

References

A Head-to-Head Comparison of Synthetic Routes to Benzylmorpholine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis Strategies

Benzylmorpholine scaffolds are key structural motifs in a wide array of biologically active molecules and approved pharmaceuticals. Their synthesis is a critical step in the development of new chemical entities. This guide provides a head-to-head comparison of two common and effective synthetic strategies for preparing benzylmorpholine intermediates: N-alkylation of morpholine and reductive amination . By presenting quantitative data, detailed experimental protocols, and workflow visualizations, this document aims to equip researchers with the necessary information to select the most appropriate synthetic route for their specific needs.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic pathway depends on several factors, including the availability of starting materials, desired scale, and the presence of other functional groups in the target molecule. Below is a summary of key quantitative data for the two primary routes to N-benzylmorpholine.

ParameterRoute 1: N-AlkylationRoute 2: Reductive Amination
Starting Materials Morpholine, Benzyl Halide (e.g., Benzyl Bromide)Morpholine, Benzaldehyde
Key Reagents Base (e.g., K₂CO₃)Reducing Agent (e.g., NaBH(OAc)₃)
Typical Yield ~85-95%~70-90%
Reaction Temperature Room Temperature to RefluxRoom Temperature
Reaction Time 1-9 hours1-24 hours
Key Advantages High yields, straightforward procedure.Milder reaction conditions, readily available starting materials.
Key Disadvantages Use of potentially lachrymatory benzyl halides.Requires a stoichiometric reducing agent, potential for over-reduction.

Visualizing the Synthetic Pathways

To provide a clear visual representation of the two synthetic strategies, the following diagrams illustrate the logical flow of each process.

N_Alkylation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Morpholine Morpholine Reaction Morpholine->Reaction BenzylBromide Benzyl Bromide BenzylBromide->Reaction Base K₂CO₃ Base->Reaction Solvent Acetonitrile Solvent->Reaction Temperature Reflux Temperature->Reaction NBenzylmorpholine N-Benzylmorpholine Reaction->NBenzylmorpholine Reductive_Amination cluster_reactants Reactants cluster_process Process cluster_reagents Reagents cluster_product Product Morpholine Morpholine Imine_Formation Imine Intermediate (in situ) Morpholine->Imine_Formation Benzaldehyde Benzaldehyde Benzaldehyde->Imine_Formation NBenzylmorpholine N-Benzylmorpholine Imine_Formation->NBenzylmorpholine Reduction Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Imine_Formation Solvent 1,2-Dichloroethane Solvent->Imine_Formation

A Comparative Benchmarking Guide to New Morpholine Derivatives and Established SNRIs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel morpholine derivative, Ammoxetine, against established Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). The following sections detail their pharmacological profiles, the experimental methods used for their evaluation, and the underlying molecular pathways they modulate.

Data Presentation: A Head-to-Head Comparison

The therapeutic efficacy of SNRIs is largely determined by their binding affinity and inhibition of the serotonin (SERT) and norepinephrine (NET) transporters. The following tables summarize the available quantitative data for a selection of new and established SNRIs.

Table 1: In Vitro Transporter Binding Affinities (Ki, nM) of Established SNRIs

CompoundSERT Ki (nM)NET Ki (nM)SERT/NET Ki Ratio
Venlafaxine8224800.03
Desvenlafaxine535580.1
Duloxetine0.87.50.1
Milnacipran1002000.5
Levomilnacipran19111.7

Note: Lower Ki values indicate higher binding affinity. The SERT/NET ratio provides a measure of selectivity.

Table 2: In Vitro Transporter Reuptake Inhibition (IC50, nM) of Established SNRIs

CompoundSERT IC50 (nM)NET IC50 (nM)
Venlafaxine29149
Desvenlafaxine47531
Duloxetine1.110.8
Milnacipran225122
Levomilnacipran10.516.2

Note: Lower IC50 values indicate greater potency in inhibiting transporter function.

Table 3: Profile of a Novel Morpholine Derivative SNRI

CompoundDevelopment StageKey Findings
AmmoxetinePhase 2 Clinical TrialsDerivative of duloxetine. Showed significant improvement in depressive symptoms compared to placebo. Potentially superior safety and tolerability profile, with a lower risk of liver safety issues compared to duloxetine.[1]

Quantitative preclinical binding and reuptake inhibition data for Ammoxetine are not yet publicly available in peer-reviewed literature.

Experimental Protocols: The "How-To" of SNRI Benchmarking

The data presented above are generated through a series of standardized in vitro assays. These experiments are crucial for determining the potency and selectivity of new chemical entities.

Radioligand Binding Assays

These assays measure the affinity of a compound for a specific transporter (SERT or NET).

  • Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for SERT and NET.

  • Methodology:

    • Preparation of Transporter Source: Cell membranes are prepared from cell lines stably expressing human SERT or NET (e.g., HEK293 cells).

    • Competitive Binding: The cell membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to the transporter of interest (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound.

    • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Neurotransmitter Reuptake Inhibition Assays

These assays measure the functional ability of a compound to block the reuptake of serotonin or norepinephrine into cells.

  • Objective: To determine the concentration of a test compound that inhibits 50% of the reuptake of serotonin or norepinephrine (IC50).

  • Methodology:

    • Cell Culture: Human embryonic kidney (HEK293) cells or other suitable cell lines are genetically engineered to express the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).

    • Incubation: The cells are incubated with varying concentrations of the test compound.

    • Substrate Addition: A radiolabeled neurotransmitter (e.g., [³H]serotonin or [³H]norepinephrine) is added to the cells.

    • Uptake and Lysis: After a defined incubation period, the uptake of the radiolabeled neurotransmitter is stopped, and the cells are lysed.

    • Quantification: The amount of radioactivity inside the cells is measured using a scintillation counter.

    • Data Analysis: The IC50 value is calculated by determining the concentration of the test compound that reduces the uptake of the radiolabeled neurotransmitter by 50%.

Mandatory Visualizations

SNRI Signaling Pathway

The therapeutic effects of SNRIs stem from their ability to modulate synaptic concentrations of serotonin and norepinephrine, leading to downstream changes in neuronal signaling.

SNRI_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT NET NET Vesicle Synaptic Vesicle Serotonin_pre Serotonin Vesicle->Serotonin_pre Release Norepinephrine_pre Norepinephrine Vesicle->Norepinephrine_pre Release Serotonin_syn Serotonin Serotonin_pre->Serotonin_syn Norepinephrine_syn Norepinephrine Norepinephrine_pre->Norepinephrine_syn SNRI SNRI (e.g., Morpholine Derivative) SNRI->SERT Inhibition SNRI->NET Inhibition Serotonin_syn->SERT Reuptake Serotonin_Receptor Serotonin Receptor Serotonin_syn->Serotonin_Receptor Binding Norepinephrine_syn->NET Reuptake Norepinephrine_Receptor Norepinephrine Receptor Norepinephrine_syn->Norepinephrine_Receptor Binding Signaling_Cascade Downstream Signaling (e.g., cAMP, Ca2+) Serotonin_Receptor->Signaling_Cascade Norepinephrine_Receptor->Signaling_Cascade Neuronal_Response Altered Neuronal Activity & Gene Expression Signaling_Cascade->Neuronal_Response

Caption: Mechanism of action of SNRIs at the synapse.

Experimental Workflow for SNRI Benchmarking

The process of evaluating new SNRI candidates involves a structured workflow from initial screening to more complex functional assays.

SNRI_Benchmarking_Workflow cluster_screening Initial Screening cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation Compound_Library Compound Library (New Morpholine Derivatives) Primary_Binding_Assay Primary Binding Assay (SERT & NET) Compound_Library->Primary_Binding_Assay Hit_Compounds Hit Compounds Primary_Binding_Assay->Hit_Compounds Identify Hits Dose_Response_Binding Dose-Response Binding Assay (Determine Ki) Hit_Compounds->Dose_Response_Binding Reuptake_Inhibition_Assay Reuptake Inhibition Assay (Determine IC50) Dose_Response_Binding->Reuptake_Inhibition_Assay Selectivity_Panel Selectivity Profiling (Other Receptors/Transporters) Reuptake_Inhibition_Assay->Selectivity_Panel Lead_Candidate Lead Candidate Selectivity_Panel->Lead_Candidate Select Lead PK_PD_Studies Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Lead_Candidate->PK_PD_Studies Behavioral_Models Animal Models of Depression (e.g., Forced Swim Test) PK_PD_Studies->Behavioral_Models

Caption: A typical workflow for the preclinical evaluation of new SNRI candidates.

References

A Comparative In Silico Analysis of Benzylmorpholine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the performance and characteristics of benzylmorpholine analogs, supported by available experimental and computational data.

The benzylmorpholine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities. Analogs of this structure have been investigated for their potential as anticancer agents, antimalarials, appetite suppressants, and inhibitors of various enzymes. This guide provides a comparative overview of published data on benzylmorpholine analogs, focusing on their in silico modeling, structure-activity relationships (SAR), and experimental validation.

Comparative Performance Data

The following tables summarize quantitative data from various studies on benzylmorpholine analogs, showcasing their activity against different biological targets.

Table 1: Inhibition of Cytochrome P450 2A13 (CYP2A13) by Benzylmorpholine Analogs [1][2]

Compound/AnalogTargetIC50 (nM)Selectivity over CYP2A6Notes
Analog 1 (ortho-substitution)CYP2A13<100>25-foldKey feature for selectivity is substitution at the benzyl ortho position.
Analog 2 (ortho-substitution)CYP2A13<100>25-foldShowed metabolic stability in human lung microsomes.[1]
Analog 3 (ortho-substitution)CYP2A13<100>25-foldNegative for genetic and hERG toxicities.[1]

Table 2: Antimalarial Activity of Benzylmorpholine Analogs [3][4]

Compound/AnalogTarget OrganismIn Vitro IC50 (nM)Notes
N205 (10a)Plasmodium falciparum (3D7)0.84Selected for in vivo studies based on blood and microsomal stability.[3]
Analog 14P. falciparum (Pf3D7)4.7 ± 0.3Exhibited potent in vitro activity.[4]
Analog 16P. falciparum (Pf3D7)-Exhibited potential IC50 values in the nanomolar range.[4]
Analog 19P. falciparum (Pf3D7)12.9 ± 1.1Structure confirmed by single crystal XRD.[4]
Analog 24P. falciparum (Pf3D7)-Showed in vivo efficacy against P. berghei.[4]

Table 3: Inhibition of Enhancer of Zeste Homolog 2 (EZH2) and Cancer Cell Lines by Benzomorpholine Derivatives [5]

Compound/AnalogTargetA549 IC50 (µM)NCI-H1975 IC50 (µM)Notes
6bEZH2--Potent EZH2 inhibitor.
6cEZH2--Potent EZH2 inhibitor.
6xEZH2--Potent EZH2 inhibitor.
6yEZH2 / A549 & NCI-H1975 cells1.11.1Reduced EZH2 expression in cells and caused G2/M phase cell cycle arrest.[5]

Table 4: Appetite Suppressant Activity of 2-Benzylmorpholine [6]

Compound/AnalogSpeciesED50 (mg/kg)Time PointNotes
Racemic 2-benzylmorpholineDog31 hourNo stimulant activity observed at doses up to 200 mg/kg.[6]
Racemic 2-benzylmorpholineDog5.52 hoursAppetite suppressant effect declined during chronic dosing.[6]
(+)-enantiomer---Activity resides in the (+)-enantiomer.[6]

Experimental and Computational Methodologies

A summary of the key experimental and computational protocols cited in the literature is provided below.

In Vitro Enzyme Inhibition Assays
  • CYP2A13 and CYP2A6 Inhibition: Assays were performed using recombinant human CYP2A13 and CYP2A6 enzymes. The inhibition was measured by monitoring the metabolism of a fluorescent substrate, and IC50 values were determined from concentration-response curves.[1]

  • Antimalarial Activity Assay: The in vitro activity against Plasmodium falciparum was assessed using a SYBR Green I-based fluorescence assay to determine the proliferation of the parasites in the presence of the test compounds.[3]

  • EZH2 Inhibition Assay: The inhibitory activity against EZH2 was determined using a biochemical assay that measures the methylation of a histone H3 peptide substrate.[5]

  • Cell Proliferation Assay: The antiproliferative activity against cancer cell lines (A549 and NCI-H1975) was evaluated using standard methods like the MTT or SRB assay to determine the IC50 values.[5]

In Silico Modeling Protocols
  • Molecular Docking: This technique was used to predict the binding mode of benzylmorpholine analogs within the active site of their target proteins (e.g., falcipain-2 for antimalarial compounds).[4] The process typically involves preparing the protein and ligand structures, performing the docking simulation using software like AutoDock or GOLD, and analyzing the resulting poses and interactions (e.g., H-bonding, hydrophobic contacts).

  • Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been employed to build models that correlate the 3D structural features of molecules with their biological activity.[7][8] These models can then be used to predict the activity of novel compounds.

Visualizing Molecular Interactions and Workflows

The following diagrams illustrate key concepts and processes related to the study of benzylmorpholine analogs.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_insilico In Silico Modeling cluster_invivo In Vivo Studies start Starting Materials synth Synthesis of Benzylmorpholine Analogs start->synth purify Purification & Characterization synth->purify biochem Biochemical Assays (e.g., Enzyme Inhibition) purify->biochem cell Cell-based Assays (e.g., Cytotoxicity) purify->cell docking Molecular Docking purify->docking qsar QSAR Modeling purify->qsar pk Pharmacokinetics biochem->pk efficacy Efficacy Studies cell->efficacy

Caption: General workflow for the discovery and development of benzylmorpholine analogs.

sar_logic cluster_modifications Structural Modifications cluster_outcomes Observed Activity Changes compound Benzylmorpholine Scaffold r1 Substitution on Benzyl Ring compound->r1 r2 Substitution on Morpholine Ring compound->r2 r3 Replacement of Morpholine Ring compound->r3 activity_inc Increased Activity r1->activity_inc selectivity Altered Selectivity r1->selectivity activity_dec Decreased Activity r2->activity_dec r3->activity_dec e.g., vs. azetidine-3-amine

Caption: Structure-Activity Relationship (SAR) logic for benzylmorpholine analogs.

signaling_pathway_inhibition procarcinogen Procarcinogen (NNK) cyp2a13 CYP2A13 procarcinogen->cyp2a13 Bioactivation carcinogen Carcinogenic Metabolite cyp2a13->carcinogen dna_adducts DNA Adducts carcinogen->dna_adducts cancer Lung Cancer dna_adducts->cancer inhibitor Benzylmorpholine Analog inhibitor->cyp2a13 Inhibition

Caption: Inhibition of procarcinogen activation by benzylmorpholine analogs.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Methyl 4-benzylmorpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Methyl 4-benzylmorpholine-2-carboxylate, drawing upon safety protocols for the parent compound, morpholine, and its derivatives.

Disclaimer: This guide is based on available safety data for structurally related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier of this compound and adhere to all local, state, and federal regulations.

Immediate Safety and Handling

Before beginning any procedure involving this compound, it is crucial to be aware of the potential hazards associated with morpholine derivatives. These compounds are often flammable, corrosive, and toxic.

Personal Protective Equipment (PPE): A comprehensive assessment of the required PPE should be conducted before handling this compound.

PPE CategoryRequired Equipment
Eye/Face Protection Chemical safety goggles and a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a laboratory coat, and a chemical-resistant apron.
Respiratory Protection All handling should occur in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.
Spill and Exposure Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

IncidentProcedure
Spill 1. Evacuate: Immediately clear the area of the spill. 2. Ventilate: Ensure the area is well-ventilated to disperse any vapors. 3. Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. 4. Collect: Carefully gather the absorbed material into a labeled, sealed container for disposal.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Detailed Disposal Protocol

The proper disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and the protection of the environment.

Step 1: Waste Segregation and Collection

  • Liquid Waste: Collect all unused or waste this compound in a designated, labeled, and sealed container. Do not mix with other chemical waste unless compatibility has been confirmed.

  • Contaminated Materials: All materials that have come into contact with the compound, including gloves, absorbent pads, and empty containers, should be treated as hazardous waste and collected in a separate, clearly labeled container.

Step 2: Waste Container Labeling

All waste containers must be clearly and accurately labeled with the following information:

  • "Hazardous Waste"

  • The full chemical name: "this compound"

  • Associated hazards (e.g., "Flammable," "Corrosive," "Toxic") based on the supplier's SDS.

  • The date the waste was first added to the container.

Step 3: Storage

Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents. The storage area should have secondary containment to prevent the release of material in case of a leak.

Step 4: Professional Disposal

Dispose of the hazardous waste through a licensed and approved environmental waste management company. Provide the disposal company with a copy of the Safety Data Sheet for this compound. Never dispose of this chemical down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Preparation & Handling cluster_1 Waste Collection cluster_2 Storage & Disposal A Consult SDS for This compound B Wear Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat/Apron A->B C Handle in a Chemical Fume Hood B->C D Segregate Waste: - Liquid Chemical Waste - Contaminated Solid Waste C->D Generate Waste E Use Designated, Labeled, and Sealed Containers D->E F Store Waste in a Secure, Ventilated Area with Secondary Containment E->F G Arrange for Pickup by a Licensed Hazardous Waste Disposal Company F->G H Provide SDS to Disposal Company G->H I Complete Waste Manifest Documentation H->I

Caption: Disposal Workflow for this compound.

Personal protective equipment for handling Methyl 4-benzylmorpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 4-benzylmorpholine-2-carboxylate was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including Morpholine, N-Methylmorpholine, and Methyl morpholine-2-carboxylate. It is imperative to treat this compound with at least the same level of caution as these related substances. Users should always consult their institution's safety office and perform a thorough risk assessment before handling this chemical.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.

Operational Plan: Step-by-Step Guidance

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles and chemical-resistant gloves, during inspection.

  • Verify that the container is properly labeled.

  • If the container is compromised, immediately move it to a chemical fume hood and consult your institution's emergency procedures.

2. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][3][4]

  • Store separately from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[4][5]

  • Ensure the storage area has adequate secondary containment to manage potential spills.

  • Store in a locked cabinet or area with restricted access.[1][2][5][6]

3. Handling:

  • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Use only non-sparking tools and explosion-proof equipment.[1][4][6]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][3][6]

  • Avoid contact with skin, eyes, and clothing.[4][5][6] In case of contact, immediately flush the affected area with copious amounts of water.[7][8]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][5]

  • Wash hands thoroughly after handling.[1][5][8]

4. Spill Management:

  • In case of a small spill, wear appropriate PPE and absorb the material with an inert absorbent (e.g., vermiculite, dry sand).

  • Collect the absorbed material into a sealed, labeled container for proper disposal.[4]

  • For large spills, evacuate the area and follow your institution's emergency spill response procedures.[3]

  • Prevent spilled material from entering drains or waterways.[1][2][6]

5. Disposal Plan:

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Chemical waste must be collected in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless explicitly permitted.

  • Consult your institution's environmental health and safety office for specific disposal procedures.[1][2][5]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound based on the hazards of related morpholine compounds.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving/Inspection Safety goggles with side shields[6]Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber)Lab coatNot generally required
Storage/Transport Safety goggles with side shieldsChemical-resistant glovesLab coatNot generally required
Weighing/Handling Tightly fitting safety goggles and a face shield[3]Elbow-length impervious gloves[3]Chemical-protection suit or apron[3]Use in a chemical fume hood. If not possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[7]
Spill Cleanup Tightly fitting safety goggles and a face shieldChemical-resistant glovesChemical-protection suit and rubber boots[3]For large spills, a self-contained breathing apparatus (SCBA) may be necessary.[3]
Waste Disposal Safety goggles with side shieldsChemical-resistant glovesLab coatNot generally required

Experimental Workflow and Safety Procedures

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.